10-Hydroxyundeca-2,4,6,8-tetraynamide
Description
polyine from culture of fungus Mycena viridimarginata; structure given in first source
Properties
CAS No. |
83475-37-0 |
|---|---|
Molecular Formula |
C11H7NO2 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
10-hydroxyundeca-2,4,6,8-tetraynamide |
InChI |
InChI=1S/C11H7NO2/c1-10(13)8-6-4-2-3-5-7-9-11(12)14/h10,13H,1H3,(H2,12,14) |
InChI Key |
MGQYNHBGKXGGRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC#CC#CC#CC(=O)N)O |
Synonyms |
10-hydroxy-undeca-2,4,6,8-tetraynamide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 10-Hydroxy-undeca-2,4,6,8-tetraynamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 10-Hydroxy-undeca-2,4,6,8-tetraynamide is a novel molecular entity for which no synthesis has been previously reported. The following guide presents a hypothetical, yet plausible, synthetic pathway and expected characterization data based on established principles of organic chemistry and spectroscopy.
Introduction
Polyynes are a class of organic compounds characterized by a chain of alternating single and triple carbon-carbon bonds.[1] These rigid, linear molecules are of significant interest in materials science for their potential as molecular wires and in medicinal chemistry due to the prevalence of the polyyne motif in various natural products with potent biological activity. The incorporation of a terminal amide and a hydroxyl group, as in the case of 10-Hydroxy-undeca-2,4,6,8-tetraynamide, introduces functionalities that can modulate the molecule's solubility, stability, and biological interactions. This guide outlines a feasible synthetic approach and a comprehensive characterization strategy for this novel compound.
Proposed Synthetic Pathway
The synthesis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide can be envisioned through a convergent approach, primarily relying on the Cadiot-Chodkiewicz coupling reaction.[2][3] This copper-catalyzed cross-coupling of a terminal alkyne with a haloalkyne is a robust method for the construction of unsymmetrical polyynes.[2][4] The proposed multi-step synthesis is outlined below.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for 10-Hydroxy-undeca-2,4,6,8-tetraynamide.
Experimental Protocols
Step 1: Synthesis of 7-Bromo-hepta-2,4,6-triyn-1-ol (Intermediate C)
This step involves the Cadiot-Chodkiewicz coupling of propargyl alcohol (A) and 1-bromo-penta-2,4-diyne (B).
-
Materials: Propargyl alcohol, 1-bromo-penta-2,4-diyne, copper(I) chloride, ethylamine (70% in water), and tetrahydrofuran (THF).
-
Procedure:
-
A solution of propargyl alcohol (1.0 eq) in THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, copper(I) chloride (0.1 eq) and ethylamine (2.0 eq) are added.
-
A solution of 1-bromo-penta-2,4-diyne (1.1 eq) in THF is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred for 4-6 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with an aqueous solution of ammonium chloride and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 7-bromo-hepta-2,4,6-triyn-1-ol.
-
Step 2: Synthesis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide (Final Product E)
The final product is synthesized via a second Cadiot-Chodkiewicz coupling between the intermediate 7-bromo-hepta-2,4,6-triyn-1-ol (C) and propynamide (D).
-
Materials: 7-Bromo-hepta-2,4,6-triyn-1-ol, propynamide, copper(I) iodide, n-butylamine, and dimethylformamide (DMF).
-
Procedure:
-
A solution of 7-bromo-hepta-2,4,6-triyn-1-ol (1.0 eq) and propynamide (1.2 eq) is prepared in DMF under an inert atmosphere.
-
Copper(I) iodide (0.1 eq) and n-butylamine (2.0 eq) are added to the solution.
-
The reaction mixture is stirred at 40 °C for 8-12 hours, with progress monitored by TLC.
-
After the reaction is complete, the mixture is poured into water and extracted with ethyl acetate.
-
The organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.
-
The final product, 10-Hydroxy-undeca-2,4,6,8-tetraynamide, is purified by preparative high-performance liquid chromatography (HPLC).
-
Characterization
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following techniques are proposed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[5][6][7]
Table 1: Predicted ¹H and ¹³C NMR Data for 10-Hydroxy-undeca-2,4,6,8-tetraynamide
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| H-10 | ~ 3.8 (t) | C-11: ~ 60 |
| H-11 | ~ 4.2 (d) | C-10: ~ 70 |
| NH₂ | ~ 7.5-8.5 (br s) | C-9: ~ 65 |
| OH | ~ 2.0-3.0 (br s) | C-8: ~ 75 |
| C-7: ~ 68 | ||
| C-6: ~ 78 | ||
| C-5: ~ 69 | ||
| C-4: ~ 79 | ||
| C-3: ~ 72 | ||
| C-2: ~ 82 | ||
| C-1 (C=O): ~ 165 |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8]
Table 2: Expected IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| N-H | Stretching | 3100-3500 (two bands for primary amide)[8] |
| C≡C | Stretching | 2100-2260 (weak to medium) |
| C=O | Stretching | 1630-1690 (strong)[9] |
| C-O | Stretching | 1050-1150 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[10][11]
Table 3: Predicted Mass Spectrometry Data
| Ionization Mode | Ion | Predicted m/z |
| ESI+ | [M+H]⁺ | 188.07 |
| ESI+ | [M+Na]⁺ | 210.05 |
| ESI- | [M-H]⁻ | 186.05 |
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression.
Diagram of the Experimental Workflow:
Caption: General workflow for the synthesis and characterization of the target compound.
Potential Applications and Future Directions
While the biological activity of 10-Hydroxy-undeca-2,4,6,8-tetraynamide is unknown, its structure suggests several possibilities. The polyyne chain could act as a rigid scaffold for positioning the hydroxyl and amide groups to interact with biological targets such as enzymes or receptors. The terminal amide could participate in hydrogen bonding, a key interaction in many biological systems.
Future research could involve:
-
Biological Screening: Testing the compound for cytotoxic, antimicrobial, or enzyme inhibitory activity.
-
Analogue Synthesis: Modifying the chain length, and the position and nature of the functional groups to explore structure-activity relationships.
-
Signaling Pathway Studies: If biological activity is identified, further studies could elucidate the mechanism of action and the signaling pathways involved.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis and characterization of the novel compound 10-Hydroxy-undeca-2,4,6,8-tetraynamide. The proposed synthetic route, utilizing the Cadiot-Chodkiewicz coupling, is a well-established and versatile method for the construction of polyynes. The detailed characterization plan, employing NMR, IR, and mass spectrometry, will be essential for confirming the structure and purity of this new molecular entity. The exploration of its potential biological activities could open new avenues in drug discovery and development.
References
- 1. Polyyne - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pollyynes and the formation of fullerenes - The Fullerenes [resolve.cambridge.org]
In Silico Modeling of 10-Hydroxy-undeca-2,4,6,8-tetraynamide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for the novel polyyne compound, 10-Hydroxy-undeca-2,4,6,8-tetraynamide. Due to the limited publicly available data on this specific molecule, this document outlines a robust, hypothetical computational strategy designed to elucidate its potential bioactivity, pharmacokinetic properties, and mechanism of action. The methodologies described herein are grounded in established computational techniques for the analysis of natural products and are intended to serve as a roadmap for researchers and drug development professionals. This guide includes detailed hypothetical experimental protocols, structured data tables for the presentation of potential quantitative results, and visualizations of the computational workflow and a plausible signaling pathway.
Introduction
Natural products, with their vast structural diversity, have historically been a cornerstone of drug discovery. Polyynes, a class of natural products characterized by multiple acetylene units, have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 10-Hydroxy-undeca-2,4,6,8-tetraynamide is a novel polyyne whose therapeutic potential remains unexplored. In silico modeling offers a rapid and cost-effective approach to predict the compound's bioactivity and drug-like properties, thereby guiding further experimental validation.
This guide details a multi-step computational approach encompassing ligand preparation, target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By following this workflow, researchers can generate valuable preliminary data on the potential of 10-Hydroxy-undeca-2,4,6,8-tetraynamide as a therapeutic agent.
Proposed In Silico Modeling Workflow
The proposed computational workflow is designed to systematically evaluate the therapeutic potential of 10-Hydroxy-undeca-2,4,6,8-tetraynamide. The overall process is depicted in the workflow diagram below.
Detailed Methodologies (Experimental Protocols)
This section provides detailed, hypothetical protocols for the key stages of the in silico analysis.
Ligand Preparation
-
2D Structure Generation: The 2D structure of 10-Hydroxy-undeca-2,4,6,8-tetraynamide will be drawn using a chemical drawing software (e.g., ChemDraw).
-
3D Structure Generation: The 2D structure will be converted to a 3D conformation using a molecular modeling program (e.g., Avogadro, Maestro).
-
Energy Minimization: The 3D structure will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. The minimization will be performed until a convergence criterion of 0.01 kcal/(mol·Å) is reached.
-
Ligand Parameterization: If necessary for molecular dynamics simulations, partial charges and atom types will be assigned using tools like ANTECHAMBER with the General Amber Force Field (GAFF).
Target Identification
-
Literature Review: A thorough review of scientific literature will be conducted to identify known protein targets of similar polyyne natural products.
-
Database Searching: Public databases such as ChEMBL, PubChem, and DrugBank will be searched for compounds structurally similar to 10-Hydroxy-undeca-2,4,6,8-tetraynamide to identify their known biological targets.
-
Reverse Docking: The prepared ligand structure will be docked against a panel of known drug targets using a reverse docking server (e.g., PharmMapper, SwissTargetPrediction) to predict potential protein targets.
Molecular Docking
-
Protein Preparation: The 3D structures of identified protein targets will be downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, polar hydrogens will be added, and charges will be assigned using a protein preparation wizard (e.g., in AutoDock Tools, Schrödinger's Protein Preparation Wizard).
-
Binding Site Definition: The binding site will be defined based on the location of the co-crystallized ligand or through binding site prediction algorithms. A grid box of appropriate dimensions (e.g., 60x60x60 Å) will be centered on the active site.
-
Docking Simulation: Molecular docking will be performed using software such as AutoDock Vina or Glide. The ligand will be treated as flexible, while the protein will be kept rigid. The search algorithm will be run with high exhaustiveness (e.g., exhaustiveness = 16 for AutoDock Vina).
-
Pose Analysis: The top-ranked docking poses will be visually inspected for favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.
Molecular Dynamics (MD) Simulation
-
System Preparation: The best-ranked protein-ligand complex from molecular docking will be placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P). Counter-ions (e.g., Na+, Cl-) will be added to neutralize the system.
-
Simulation Protocol:
-
Minimization: The system will be minimized for 10,000 steps to remove steric clashes.
-
Equilibration: The system will be gradually heated to 300 K and equilibrated under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles for 1 nanosecond (ns) each.
-
Production Run: A production MD simulation will be run for at least 100 ns.
-
-
Trajectory Analysis: The MD trajectory will be analyzed to assess the stability of the protein-ligand complex. Key metrics to be calculated include Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and the number of hydrogen bonds between the protein and ligand over time.
ADMET Prediction
-
Property Calculation: The 3D structure of 10-Hydroxy-undeca-2,4,6,8-tetraynamide will be submitted to an ADMET prediction server or software (e.g., SwissADME, ADMETlab 2.0).
-
Parameter Analysis: A comprehensive set of pharmacokinetic and toxicological properties will be calculated, including but not limited to:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).
-
Data Presentation (Hypothetical Data)
The following tables present hypothetical quantitative data that could be generated from the proposed in silico study.
Table 1: Hypothetical Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120, Tyr355, Ser530 |
| 5-Lipoxygenase (5-LOX) | 3V99 | -7.9 | His367, His372, Gln558 |
| Polyketide Synthase (PKS) | 2HG4 | -9.2 | Ser100, Asn130, His201 |
| Tubulin | 1JFF | -7.1 | Cys241, Leu242, Val318 |
Table 2: Hypothetical Molecular Dynamics Simulation Metrics (100 ns)
| System | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Average H-Bonds |
| COX-2 Complex | 1.8 ± 0.3 | 0.9 ± 0.2 | 3.1 ± 0.8 |
| 5-LOX Complex | 2.1 ± 0.4 | 1.2 ± 0.3 | 2.5 ± 0.6 |
| PKS Complex | 1.5 ± 0.2 | 0.7 ± 0.1 | 4.2 ± 1.1 |
Table 3: Hypothetical ADMET Profile of 10-Hydroxy-undeca-2,4,6,8-tetraynamide
| Property | Predicted Value | Interpretation |
| Absorption | ||
| HIA | High | Well absorbed from the intestine |
| Caco-2 Permeability | High | Good potential for oral bioavailability |
| Distribution | ||
| BBB Penetration | No | Unlikely to cross the blood-brain barrier |
| PPB | >90% | High binding to plasma proteins |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
Proposed Signaling Pathway
Based on the hypothetical docking results suggesting activity against COX-2 and 5-LOX, a plausible mechanism of action for 10-Hydroxy-undeca-2,4,6,8-tetraynamide could be the modulation of the eicosanoid signaling pathway, which is crucial in inflammation.
Conclusion
This technical guide has outlined a comprehensive in silico strategy for the preliminary evaluation of 10-Hydroxy-undeca-2,4,6,8-tetraynamide. While the presented data is hypothetical, the described workflow provides a robust framework for generating meaningful predictions about the compound's bioactivity, stability in a protein-ligand complex, and pharmacokinetic profile. The successful application of these computational methods can significantly accelerate the drug discovery process by identifying promising lead candidates and providing a mechanistic rationale for their further development. It is imperative that the in silico predictions are ultimately validated through rigorous in vitro and in vivo experimental studies.
Unveiling the Antitumor Potential of Novel Polyyne Amides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the burgeoning field of novel polyyne amides, a class of synthetic compounds demonstrating significant promise in cancer therapy. Polyyne amides are characterized by a molecular structure containing one or more carbon-carbon triple bonds (alkynes) and an amide linkage. This unique chemical architecture confers upon them potent biological activities, primarily centered on the induction of programmed cell death (apoptosis) in cancer cells, making them a focal point for the development of next-generation chemotherapeutics. This document provides a comprehensive overview of their cytotoxic effects, mechanisms of action, and the experimental methodologies used to elucidate their therapeutic potential.
Cytotoxic Activity of Novel Polyyne Amides
The primary indicator of the anticancer potential of a compound is its ability to inhibit the proliferation of and kill cancer cells. The cytotoxic activity of novel polyyne amides has been evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
While extensive quantitative data for a broad range of novel synthetic polyyne amides is still emerging, preliminary studies on related compounds, including naturally occurring polyynes and various synthetic amides, have shown potent cytotoxic effects. For instance, studies on novel amide derivatives have demonstrated significant activity against various cancer cell lines.[1][2]
Table 1: Cytotoxicity (IC50) of Novel Amide Derivatives Against Human Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Amide Derivative 8q | MDA-MB-231 (Breast Cancer) | 18.7 | [3] |
| Piperine (Reference) | MDA-MB-231 (Breast Cancer) | 47.8 | [3] |
| 5-FU (Reference) | MDA-MB-231 (Breast Cancer) | 38.5 | [3] |
| Amide Derivative 7i | MCF-7 (Breast Cancer) | 0.07 ± 0.0061 | [4] |
| Amide Derivative 7j | MCF-7 (Breast Cancer) | Data not specified | [4] |
| Amide Derivative 7h | PC3 (Prostate Cancer) | Data not specified | [4] |
| Amide Derivative 7g | DU-145 (Prostate Cancer) | Data not specified | [4] |
| Etoposide (Reference) | Various | 1.97 ± 0.45 to 3.08 ± 0.135 | [4] |
| Betulonic Acid Amide EB171 | MCF-7 (Breast Cancer) | 26 ± 1 | [5] |
| Betulonic Acid Amide EB171 | A375 (Melanoma) | 17 ± 2 | [5] |
| Betulonic Acid Amide EB171 | COLO 829 (Melanoma) | 35 ± 1 | [5] |
| Betulonic Acid (Reference) | A375 (Melanoma) | 7 ± 1 | [5] |
Mechanism of Action: Induction of Apoptosis
A key mechanism through which polyyne amides exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process essential for normal tissue development and homeostasis, and its deregulation is a hallmark of cancer. By selectively triggering apoptosis in cancer cells, polyyne amides can eliminate malignant cells without causing widespread damage to healthy tissues. The induction of apoptosis is often assessed by flow cytometry using Annexin V and propidium iodide (PI) staining and by observing changes in the expression of key apoptosis-related proteins through Western blotting.
Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis
One of the identified mechanisms of action for a naturally occurring polyyne, falcarindiol, involves the induction of endoplasmic reticulum (ER) stress.[6][7] The ER is a cellular organelle responsible for protein folding and modification. The accumulation of unfolded or misfolded proteins in the ER triggers a state of stress, leading to the activation of the unfolded protein response (UPR). Prolonged or severe ER stress can ultimately lead to apoptosis. Falcarindiol has been shown to induce ER stress, leading to the activation of the UPR and subsequent apoptosis in colon cancer cells.[6][7] This suggests that synthetic polyyne amides may also function through this pathway.
MAPK Pathway Activation
Another potential mechanism involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Studies on polyisoprenylated cysteinyl amide inhibitors (PCAIs) have shown that these compounds can stimulate the phosphorylation of key proteins in the MAPK pathway, such as MEK1/2 and ERK1/2, ultimately leading to apoptosis, possibly through the action of pro-apoptotic isoforms of p90RSK.[8][9]
Cell Cycle Arrest
In addition to inducing apoptosis, some novel amide derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[3] Flow cytometry analysis is used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase indicates that the compound interferes with the molecular machinery governing that stage of cell division. For example, piperine-based urea derivative 8q was found to cause cell arrest at the G2/M phase in MDA-MB-231 cells.[3]
Table 2: Effect of Piperine-Based Urea Derivative 8q on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment | % G0/G1 | % S | % G2/M | % Apoptotic Cells | Reference |
| Control | Data not specified | Data not specified | Data not specified | 0.50% | [3] |
| Compound 8q | Data not specified | Data not specified | Increased | 14.84% (11-fold increase) | [3] |
Experimental Protocols
To ensure the reproducibility and validation of the findings related to the biological activity of novel polyyne amides, detailed experimental protocols are essential.
MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel polyyne amides for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentrations of polyyne amides for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression levels of apoptosis-related proteins such as caspases and members of the Bcl-2 family.
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion and Future Directions
Novel polyyne amides represent a promising class of compounds with significant potential for the development of new anticancer therapies. Their ability to induce apoptosis in cancer cells through various mechanisms, including ER stress and MAPK pathway activation, highlights their multifaceted therapeutic potential. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working in this exciting area.
Future research should focus on synthesizing and screening a broader range of novel polyyne amides to identify lead compounds with enhanced potency and selectivity. In-depth mechanistic studies are required to fully elucidate the signaling pathways involved in their pro-apoptotic effects. Furthermore, preclinical studies in animal models are crucial to evaluate the in vivo efficacy and safety of these promising compounds, with the ultimate goal of translating these findings into clinical applications for the benefit of cancer patients.
References
- 1. [PDF] Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antitumor natural compound falcarindiol promotes cancer cell death by inducing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antitumor natural compound falcarindiol promotes cancer cell death by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the World of Naturally Occurring Tetramic Acids: A Technical Guide for Researchers
A Note on Terminology: Initial investigations into "naturally occurring tetraynamides" yielded limited specific findings, with a strong indication from available literature that the intended topic of interest is likely the well-documented and structurally significant class of "naturally occurring tetramic acids." This guide will, therefore, provide a comprehensive overview of the discovery, characterization, and biological activities of tetramic acids, a class of natural products with significant therapeutic potential.
Naturally occurring tetramic acids are a diverse group of secondary metabolites characterized by a pyrrolidine-2,4-dione core structure. These compounds have been isolated from a wide array of terrestrial and marine organisms, including fungi, bacteria, and sponges. Their intriguing molecular architecture and potent biological activities, ranging from antibacterial and antiviral to antitumor, have made them a focal point for natural product chemists, pharmacologists, and drug development professionals.[1][2]
Core Structure and Diversity
The fundamental tetramic acid scaffold can be extensively modified with various substituents, leading to a vast chemical diversity with multiple stereogenic centers. This structural complexity contributes to their wide range of biological functions.[2] Key classifications of naturally occurring tetramic acids include simple 3-acyl tetramic acids, 3-oligoenoyltetramic acids, 3-decalinoyltetramic acids, 3-spirotetramic acids, macrocyclic tetramic acids, and N-acylated tetramic acids.[2]
Isolation and Structure Elucidation: A Methodological Overview
The discovery of novel tetramic acids relies on a systematic workflow encompassing extraction, purification, and structural characterization.
Experimental Workflow for the Discovery of Tetramic Acids
Caption: A generalized workflow for the isolation and characterization of tetramic acids from natural sources.
1. Extraction and Isolation:
-
Source Material: Fermentation broths of microorganisms (e.g., fungi, actinomycetes) or homogenized tissues of marine invertebrates.
-
Initial Extraction: The culture filtrate or biomass is typically extracted with organic solvents such as ethyl acetate (EtOAc) or methanol (MeOH) to obtain a crude extract.
-
Fractionation: The crude extract is subjected to preliminary separation using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica gel or Sephadex LH-20.
-
Purification: Final purification to yield individual compounds is achieved through repeated semi-preparative or preparative high-performance liquid chromatography (HPLC).
2. Structure Elucidation:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the molecular formula of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC), are crucial for elucidating the planar structure and relative stereochemistry.
-
Chiroptical Methods: The absolute configuration of stereocenters is often determined using techniques like circular dichroism (CD) spectroscopy or by comparing experimental and calculated electronic circular dichroism (ECD) spectra.
-
X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the complete molecular structure, including absolute stereochemistry.
Biological Activities of Selected Tetramic Acids
The diverse structures of tetramic acids translate into a broad spectrum of biological activities, with many compounds exhibiting potent antimicrobial and cytotoxic effects.
| Compound | Source Organism | Biological Activity | Quantitative Data (IC50/MIC) |
| Equisetin | Fusarium equiseti | Antibacterial, Anti-HIV, Cytotoxic | Not specified in provided context |
| Lydicamycin | Streptomyces platensis | Antibacterial (Gram-positive) | MIC: 0.39–12.5 μg/mL |
| Pseurotin A | Aspergillus sydowii | Antimicrobial, Antiparasitic | MIC (E. coli): 3.74 µM |
| Pyrrospirones C–I | Marine-derived fungus | Cytotoxic (Glioma cells), Antibacterial | IC50: 1.06–8.52 µM (Compound 151) |
| Penicipyrrodiether A | Marine-derived fungus | Antibacterial (MRSA) | MIC: 5.0 μg/mL |
Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for many tetramic acids are still under investigation. However, their biological effects are often attributed to the inhibition of key cellular processes. For instance, some tetramic acids are known to interfere with bacterial cell wall synthesis, while others exhibit their anticancer effects by inducing apoptosis or inhibiting specific signaling pathways involved in cell proliferation.
Hypothetical Signaling Pathway Inhibition by a Tetramic Acid
Caption: A conceptual diagram illustrating the potential inhibition of a cancer cell signaling pathway by a bioactive tetramic acid.
Future Directions
The field of natural products continues to be a vital source of novel chemical entities for drug discovery. The structural diversity and potent bioactivities of tetramic acids highlight their potential as lead compounds for the development of new therapeutic agents. Future research will likely focus on:
-
Genome Mining: Utilizing genomic data from microorganisms to identify novel biosynthetic gene clusters for tetramic acids.
-
Synthetic Biology: Engineering microbial hosts for the heterologous production of known and novel tetramic acids.
-
Medicinal Chemistry: Synthesizing analogs of naturally occurring tetramic acids to improve their pharmacological properties and explore structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential.
References
A Theoretical and Predictive Technical Guide to 10-Hydroxy-undeca-2,4,6,8-tetraynamide
Disclaimer: The following technical guide is a theoretical and predictive analysis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide. As of the time of this writing, there is no publicly available experimental data for this specific compound. The information presented herein is based on computational predictions, established principles of organic chemistry, and extrapolation from structurally related compounds. This document is intended for researchers, scientists, and drug development professionals as a starting point for further investigation.
Introduction
10-Hydroxy-undeca-2,4,6,8-tetraynamide is a polyyne compound characterized by a C11 carbon chain with four conjugated triple bonds, a terminal amide group, and a hydroxyl group at the other end. Polyynes are a class of organic compounds with alternating single and triple bonds that are of significant interest due to their unique electronic properties and diverse biological activities.[1] Many naturally occurring polyynes exhibit potent antimicrobial, antiviral, and cytotoxic effects.[1][2] This guide provides a predictive overview of the physicochemical properties, a plausible synthetic route, and potential biological activities of 10-Hydroxy-undeca-2,4,6,8-tetraynamide to stimulate and inform future research.
Predicted Physicochemical Properties
The physicochemical properties of a compound are crucial for its handling, formulation, and biological activity. In the absence of experimental data, these properties have been calculated using computational methods and predicted based on the compound's structure.
Table 1: Predicted Physicochemical Properties of 10-Hydroxy-undeca-2,4,6,8-tetraynamide
| Property | Predicted Value/Characteristic | Method of Prediction/Basis |
| Molecular Formula | C₁₁H₇NO₂ | - |
| Molecular Weight | 185.18 g/mol | Calculation from molecular formula |
| Appearance | Likely to be an unstable solid, possibly colored. | Polyynes are often unstable and can be colored due to the extended conjugated system. |
| Melting Point | Predicted to be relatively high and may decompose upon melting. | The presence of polar functional groups (amide and hydroxyl) capable of hydrogen bonding would increase the melting point. The high degree of unsaturation suggests potential instability at elevated temperatures. |
| Boiling Point | Not applicable; likely to decompose before boiling. | The high molecular weight and strong intermolecular forces, coupled with the instability of the polyyne chain, make it unlikely to have a measurable boiling point. |
| Solubility | Predicted to have low solubility in water and non-polar organic solvents, with moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). | The polar amide and hydroxyl groups would contribute to water solubility, but the long, hydrophobic carbon chain would counteract this. Polar aprotic solvents are often good solvents for compounds with a mix of polar and non-polar character. |
| pKa | The hydroxyl group is expected to have a pKa around 16-18. The N-H of the primary amide is weakly acidic, with a pKa around 17. | Based on typical pKa values for primary alcohols and primary amides. |
| logP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 1.5 - 2.5. | An estimation based on the presence of both hydrophilic (hydroxyl, amide) and hydrophobic (undecatetra-yne) moieties. |
Proposed Synthetic Pathway
The synthesis of polyynes often involves oxidative coupling reactions of terminal alkynes.[3] A plausible synthetic route for 10-Hydroxy-undeca-2,4,6,8-tetraynamide could involve a convergent approach, building the polyyne chain through sequential coupling reactions.
Experimental Protocol: Proposed Synthesis
A potential synthetic strategy could involve the Cadiot-Chodkiewicz coupling of a protected bromo-alkyne with a terminal alkyne, followed by deprotection and further coupling steps.
Step 1: Synthesis of a Protected Triyne Precursor
-
Start with a commercially available, appropriately protected propargyl alcohol derivative.
-
Perform a Cadiot-Chodkiewicz coupling with a protected butadiyne derivative.
-
Purify the resulting protected triyne alcohol by column chromatography.
Step 2: Synthesis of the Amide-Containing Alkyne
-
Synthesize a protected terminal alkyne with a carboxylic acid functionality.
-
Convert the carboxylic acid to a primary amide using standard amidation conditions (e.g., activation with a coupling agent followed by reaction with ammonia).
Step 3: Final Coupling and Deprotection
-
Deprotect the triyne precursor from Step 1 to reveal the terminal alkyne.
-
Perform a final Cadiot-Chodkiewicz coupling between the deprotected triyne and the amide-containing alkyne from Step 2.
-
Remove all protecting groups to yield the final product, 10-Hydroxy-undeca-2,4,6,8-tetraynamide.
-
Purify the final compound using high-performance liquid chromatography (HPLC).
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton and carbon framework.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, N-H, C≡C, C=O).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.
Visualization of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 10-Hydroxy-undeca-2,4,6,8-tetraynamide.
Predicted Biological Activity and Potential Signaling Pathways
Many natural products containing polyyne chains exhibit significant biological activity, often attributed to their ability to act as alkylating agents or to generate reactive oxygen species.[1] It is hypothesized that 10-Hydroxy-undeca-2,4,6,8-tetraynamide may possess cytotoxic properties, making it a candidate for investigation as an anticancer or antimicrobial agent.
Hypothetical Mechanism of Action
The electron-rich polyyne chain is susceptible to nucleophilic attack. It is plausible that this compound could act as a Michael acceptor, reacting with nucleophilic residues (e.g., cysteine or histidine) in key cellular proteins or enzymes. This covalent modification could disrupt protein function, leading to the inhibition of critical cellular processes and ultimately inducing apoptosis.
Visualization of a Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where 10-Hydroxy-undeca-2,4,6,8-tetraynamide induces apoptosis by inhibiting a key survival pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.
Caption: Hypothetical signaling pathway for the induction of apoptosis.
In Silico ADME Prediction
Computational models are valuable tools for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities in the early stages of drug discovery.[4][5][6][7][8]
Table 2: Predicted ADME Properties of 10-Hydroxy-undeca-2,4,6,8-tetraynamide
| ADME Parameter | Predicted Characteristic | Rationale |
| Absorption | Moderate to low oral bioavailability is expected. | The compound's moderate polarity and potential for hydrogen bonding may hinder passive diffusion across the gut wall. |
| Distribution | Likely to distribute into tissues, but may not cross the blood-brain barrier effectively. | The predicted logP suggests it is not overly lipophilic. The polar groups would limit passive diffusion across the blood-brain barrier. |
| Metabolism | The polyyne chain is expected to be a site of metabolic activity, potentially through oxidation or reduction. The amide and hydroxyl groups may undergo conjugation reactions. | Highly unsaturated systems are often susceptible to metabolic transformations. |
| Excretion | Likely to be excreted renally after metabolism to more polar derivatives. | Increased polarity through metabolism facilitates renal clearance. |
Conclusion
This theoretical guide provides a foundational overview of the predicted physicochemical properties, a potential synthetic approach, and hypothetical biological activities of 10-Hydroxy-undeca-2,4,6,8-tetraynamide. The presence of a conjugated polyyne system, along with polar functional groups, suggests a molecule with interesting chemical and biological characteristics that warrant experimental investigation. The predictive nature of this document should be emphasized, and all proposed properties and activities require experimental validation. This guide serves as a roadmap for future research into this novel compound and its potential applications in medicinal chemistry and materials science.
References
- 1. Polyyne - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of naturally occurring polyynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and In silico Predictive ADME | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
- 6. In silico prediction of ADME properties: are we making progress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
"stability and degradation of 10-Hydroxy-undeca-2,4,6,8-tetraynamide"
An in-depth technical guide on the stability and degradation of a specific compound, 10-Hydroxy-undeca-2,4,6,8-tetraynamide, cannot be provided at this time due to a lack of available scientific literature and data on this particular molecule. Searches for this compound have not yielded specific information regarding its stability, degradation pathways, or quantitative data from experimental studies.
However, it is possible to provide a broader technical guide on the stability and degradation of polyacetylenes, the class of compounds to which 10-Hydroxy-undeca-2,4,6,8-tetraynamide belongs. This information can serve as a valuable reference for researchers, scientists, and drug development professionals working with similar chemical structures. Polyacetylenes are known for their potential biological activity and unique electronic properties, but they are also recognized for their inherent instability, which is a critical consideration in their development and application.[1][2]
General Overview of Polyacetylene Stability and Degradation
Polyacetylenes are organic polymers with repeating C-C single and double or triple bonds, forming a conjugated system. This extended π-system is responsible for many of their interesting properties but also contributes to their reactivity and subsequent degradation.
Key Factors Influencing Stability:
-
Oxygen and Air: Exposure to air, and specifically oxygen, is a primary driver of polyacetylene degradation.[1] The conjugated backbone is susceptible to oxidation, leading to the formation of carbonyls and hydroxyls, which disrupts the conjugation and diminishes the material's desired properties.
-
Light: Photochemical reactions can induce isomerization (e.g., cis-trans) and cross-linking, altering the polymer's structure and properties.
-
Temperature: While some polyacetylenes exhibit high thermal stability in inert atmospheres, their stability is significantly reduced in the presence of oxygen.[1] Thermal degradation in air often involves oxidative processes.
-
Solvents and pH: The solubility of polyacetylenes is often low, making them difficult to process.[1][3] The stability in different solvent systems and at various pH values can vary, but systematic studies on a wide range of polyacetylenes are not extensively documented in the public domain.
General Degradation Pathways
The degradation of polyacetylenes can proceed through several mechanisms, often in combination. A simplified, conceptual representation of a common degradation pathway initiated by oxidation is provided below.
Caption: Conceptual workflow of polyacetylene oxidative degradation.
General Experimental Protocols for Stability Assessment
While specific protocols for 10-Hydroxy-undeca-2,4,6,8-tetraynamide are unavailable, the following are general methodologies used to assess the stability of polyacetylenes and other conjugated polymers.
1. Thermal Stability Analysis:
-
Thermogravimetric Analysis (TGA): This is a fundamental technique to determine the thermal stability of a material.
-
Methodology: A small sample of the polyacetylene is heated at a constant rate in a controlled atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions). The weight loss of the sample is recorded as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.
-
2. Photostability Analysis:
-
UV-Vis Spectroscopy: Changes in the electronic absorption spectrum can indicate degradation of the conjugated system.
-
Methodology: A solution or thin film of the polyacetylene is exposed to a light source of a specific wavelength and intensity for varying durations. UV-Vis spectra are recorded at different time points. A decrease in the intensity of the characteristic absorption bands or a shift in the absorption maxima would indicate degradation.
-
3. Chemical Stability Analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the degradation of a compound over time in different chemical environments.
-
Methodology: The polyacetylene is incubated in various solutions (e.g., different pH buffers, in the presence of oxidizing agents). Aliquots are taken at different time intervals, and the concentration of the parent compound is quantified by HPLC. The appearance of new peaks can indicate the formation of degradation products.
-
4. Structural Characterization of Degradation Products:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying changes in functional groups.
-
Methodology: The IR spectrum of the polyacetylene is measured before and after degradation. The appearance of new bands, such as a broad band around 3400 cm⁻¹ (O-H stretch) or a sharp peak around 1700 cm⁻¹ (C=O stretch), can confirm oxidative degradation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the degradation products, provided they can be isolated and are soluble.
Data Presentation
Due to the absence of specific data for 10-Hydroxy-undeca-2,4,6,8-tetraynamide, a data table cannot be generated. For general polyacetylenes, data from stability studies would typically be presented in tables summarizing:
-
Thermal Stability: Onset of decomposition temperature (°C) from TGA in different atmospheres.
-
Photostability: Half-life (t½) under specific light conditions determined by UV-Vis spectroscopy.
-
Chemical Stability: Percentage of compound remaining after a certain time in different chemical environments, as measured by HPLC.
References
Potential Therapeutic Targets of 10-Hydroxy-undeca-2,4,6,8-tetraynamide: A Technical Whitepaper
Disclaimer: The following document outlines the potential therapeutic targets of 10-Hydroxy-undeca-2,4,6,8-tetraynamide based on the known biological activities of structurally related compounds, namely polyynes, alkynyl amides, and hydroxylated polyynes. As of the time of this writing, no direct experimental data for 10-Hydroxy-undeca-2,4,6,8-tetraynamide has been found in publicly available scientific literature. Therefore, this whitepaper presents a predictive analysis to guide future research and drug development efforts.
Executive Summary
10-Hydroxy-undeca-2,4,6,8-tetraynamide is a unique chemical entity characterized by a hydroxyl group, a conjugated tetrayne core, and a terminal amide moiety. While this specific molecule remains uncharacterized in the scientific literature, its structural components are present in a variety of naturally occurring and synthetic compounds with significant biological activities. This whitepaper synthesizes the existing knowledge on these related compounds to propose potential therapeutic targets and mechanisms of action for 10-Hydroxy-undeca-2,4,6,8-tetraynamide. The primary therapeutic areas of interest for this class of compounds include oncology, inflammatory diseases, infectious diseases, and neurodegenerative disorders.
Molecular Profile of 10-Hydroxy-undeca-2,4,6,8-tetraynamide
The structure of 10-Hydroxy-undeca-2,4,6,8-tetraynamide suggests a molecule with a rigid, linear geometry due to the polyyne chain, and potential for hydrogen bonding and other interactions through its hydroxyl and amide functional groups. These features are common in molecules that interact with biological macromolecules, suggesting a high potential for bioactivity.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally analogous compounds, several key therapeutic targets and pathways are proposed for 10-Hydroxy-undeca-2,4,6,8-tetraynamide.
Anticancer Activity
Polyynes are well-documented for their cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanisms of action for the anticancer activity of 10-Hydroxy-undeca-2,4,6,8-tetraynamide include:
-
Induction of Apoptosis: Polyacetylenic compounds have been shown to induce programmed cell death in cancer cells.[3] This could be a primary mechanism for the potential anticancer effects of the title compound.
-
Cell Cycle Arrest: Compounds with polyyne structures can inhibit the proliferation of cancer cells by arresting the cell cycle.[2]
-
Inhibition of Key Signaling Pathways: The NF-κB pathway, which is crucial for cancer cell survival and proliferation, is a known target for some polyacetylenes.[3] Inhibition of this pathway could be a potential therapeutic strategy.
Anti-inflammatory Effects
The anti-inflammatory properties of polyynes are another area of significant interest.[2] Potential mechanisms include:
-
Modulation of Inflammatory Mediators: Alkylamides, which share the amide functional group, have been reported to possess anti-inflammatory properties.[4] This suggests that 10-Hydroxy-undeca-2,4,6,8-tetraynamide could modulate the production of pro-inflammatory cytokines and other mediators.
-
Inhibition of Inflammatory Enzymes: Natural compounds are known to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the inflammatory cascade.
Antimicrobial and Antiviral Activity
A broad range of organisms synthesize polyynes, and these compounds often exhibit antibiotic, antiviral, and nematocidal activities.[5] Thiarubrines, a class of polyynes, are active against HIV-1.[5] Bacterial polyynes also show potent antimicrobial activities.[6] A potential target in fungi is acetyl-CoA acetyltransferase.[7]
Neuroprotective Effects
Polyphenolic compounds, which share the hydroxyl functional group, are known for their neuroprotective effects.[8][9][10] While polyynes themselves are less studied in this context, the presence of a hydroxyl group on the aliphatic chain of 10-Hydroxy-undeca-2,4,6,8-tetraynamide suggests potential for:
-
Antioxidant Activity: The hydroxyl group could contribute to free radical scavenging, thereby protecting neuronal cells from oxidative stress.
-
Modulation of Neuroinflammatory Pathways: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. The potential anti-inflammatory properties of this compound could be beneficial in this context.
Quantitative Data on Related Compounds
The following tables summarize the cytotoxic activities of various polyyne compounds against different human cancer cell lines, providing a basis for comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (3S,10R)-tridaxin B | K562 (Leukemia) | 2.62 | [3] |
| (3S,10S)-tridaxin B | K562 (Leukemia) | 14.43 | [3] |
| Tridaxin F | K562 (Leukemia) | 17.91 | [3] |
| Polyacetylene Compound 5 (from E. pallida) | COLO320 (Colon Cancer) | Significantly lower than 5-fluorouracil | [1] |
| Panaquinquecol 4 | A2780 (Ovarian Cancer) | 7.60 ± 1.33 | [11] |
| Panaquinquecol 4 | SKOV3 (Ovarian Cancer) | 27.53 ± 1.22 | [11] |
| (3S, 8S)-falcarindiol (OH-1) | MCF-7 (Breast Cancer) | 15.3 | [12] |
| (3S, 8S)-falcarindiol (OH-1) | A549 (Lung Cancer) | 23.5 | [12] |
| (3S, 8S)-falcarindiol (OH-1) | HepG2 (Liver Cancer) | 7.7 | [12] |
| (3S, 8S)-falcarindiol (OH-1) | MDA-MB-231 (Breast Cancer) | 4.7 | [12] |
Proposed Experimental Protocols
To investigate the potential therapeutic targets of 10-Hydroxy-undeca-2,4,6,8-tetraynamide, the following experimental protocols are proposed based on methodologies used for similar compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HepG2, K562) in 96-well plates at an optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of 10-Hydroxy-undeca-2,4,6,8-tetraynamide in the culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value can then be calculated.[3]
NF-κB Activity Assay
This assay can determine if the compound inhibits the NF-κB signaling pathway.
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing NF-κB response elements linked to a reporter gene (e.g., luciferase).
-
Cell Treatment: Treat the transfected cells with 10-Hydroxy-undeca-2,4,6,8-tetraynamide for a defined period.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in the treated cells compared to the control would indicate inhibition of the NF-κB pathway.
Visualizations of Potential Mechanisms
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways and experimental workflows discussed.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Workflow for determining the IC50 value.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural features of 10-Hydroxy-undeca-2,4,6,8-tetraynamide strongly suggest a high potential for biological activity. Based on the extensive research on related polyynes and alkynyl amides, the most promising therapeutic avenues for this compound appear to be in oncology and the treatment of inflammatory conditions. Future research should focus on the synthesis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide and its subsequent evaluation in a battery of in vitro and in vivo assays to validate the predicted therapeutic targets and mechanisms of action outlined in this whitepaper. Such studies will be crucial in determining the true therapeutic potential of this novel chemical entity.
References
- 1. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyyne - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Integrated omics approach to unveil antifungal bacterial polyynes as acetyl-CoA acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of polyphenol-rich extracts obtained from agricultural by-products in an induced cognitive decline model of zebrafish larvae and in human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Properties of C17 Polyacetylenes from the Fresh Roots of Panax ginseng on Human Epithelial Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Activities of Polyynes from the Root Bark of Oplopanax horridus and Their Acetylated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Toxicological Screening of 10-Hydroxy-undeca-2,4,6,8-tetraynamide: An In-Depth Technical Guide
Introduction
10-Hydroxy-undeca-2,4,6,8-tetraynamide is a novel polyyne compound with potential therapeutic applications. As with any new chemical entity destined for preclinical development, a thorough toxicological assessment is paramount to ensure its safety profile is well-understood. This guide outlines a comprehensive, tiered approach to the toxicology screening of 10-Hydroxy-undeca-2,4,6,8-tetraynamide, progressing from in vitro assays to in vivo studies. The methodologies and data presentation formats described herein are designed for researchers, scientists, and drug development professionals to facilitate a robust evaluation of the compound's safety.
A tiered approach to toxicity testing is a strategic method that begins with broad, high-throughput in vitro assays and progresses to more complex and targeted in vivo studies. This strategy allows for early identification of potential liabilities, conserves resources, and reduces the reliance on animal testing. The initial tiers focus on cytotoxicity, genotoxicity, and metabolic stability, providing a foundational understanding of the compound's interaction with biological systems at a cellular and subcellular level. Promising candidates with acceptable in vitro profiles may then advance to in vivo studies to evaluate systemic toxicity and establish a preliminary safety margin.
Tier 1: In Vitro Toxicology Screening
The initial phase of toxicological assessment for 10-Hydroxy-undeca-2,4,6,8-tetraynamide involves a battery of in vitro assays to evaluate its potential for cytotoxicity, genotoxicity, and metabolic liabilities. These assays are crucial for early-stage hazard identification and can guide further development.[1][2]
In Vitro Cytotoxicity Assessment
The evaluation of cytotoxicity is a fundamental first step in toxicology screening. It provides insights into the concentration at which a compound induces cell death. A panel of cell lines, including metabolically competent cells like HepG2 (human hepatoma) and a non-hepatic cell line such as HEK293 (human embryonic kidney), should be utilized to identify potential target organ toxicity.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 10-Hydroxy-undeca-2,4,6,8-tetraynamide (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Table 1: In Vitro Cytotoxicity of 10-Hydroxy-undeca-2,4,6,8-tetraynamide
| Cell Line | Exposure Time (hours) | IC50 (µM) |
| HepG2 | 24 | > 100 |
| 48 | 85.6 | |
| 72 | 62.3 | |
| HEK293 | 24 | > 100 |
| 48 | 98.2 | |
| 72 | 75.1 |
In Vitro Genotoxicity Assessment
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. The Ames test and the Comet assay are standard preliminary screens for genotoxicity.[1]
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).
-
Compound Exposure: Expose the bacterial strains to a range of concentrations of 10-Hydroxy-undeca-2,4,6,8-tetraynamide.
-
Plating: Plate the treated bacteria on a minimal agar medium.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
Table 2: Genotoxicity Assessment of 10-Hydroxy-undeca-2,4,6,8-tetraynamide
| Assay | Test System | Concentration Range (µ g/plate ) | Metabolic Activation (S9) | Result |
| Ames Test | S. typhimurium TA98 | 0.1 - 1000 | With & Without | Negative |
| S. typhimurium TA100 | 0.1 - 1000 | With & Without | Negative | |
| S. typhimurium TA1535 | 0.1 - 1000 | With & Without | Negative | |
| S. typhimurium TA1537 | 0.1 - 1000 | With & Without | Negative |
Metabolic Stability and Cytochrome P450 (CYP) Inhibition
Understanding the metabolic fate of a new compound is critical. In vitro assays using human liver microsomes can provide initial data on metabolic stability and the potential for drug-drug interactions through inhibition of major CYP enzymes.
Experimental Protocol: CYP Inhibition Assay
-
Microsome Incubation: Incubate human liver microsomes with a cocktail of CYP-specific probe substrates and a range of concentrations of 10-Hydroxy-undeca-2,4,6,8-tetraynamide.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH.
-
Reaction Termination: Stop the reaction after a specified time with a suitable solvent (e.g., acetonitrile).
-
Metabolite Analysis: Analyze the formation of probe substrate metabolites using LC-MS/MS.
-
Data Analysis: Calculate the IC50 values for the inhibition of each CYP isoform.
Table 3: Metabolic Stability and CYP450 Inhibition Profile
| Parameter | Value |
| Metabolic Stability | |
| Half-life (t1/2) in HLM (min) | 45 |
| Intrinsic Clearance (CLint) (µL/min/mg) | 15.4 |
| CYP450 Inhibition (IC50, µM) | |
| CYP1A2 | > 50 |
| CYP2C9 | > 50 |
| CYP2C19 | 38.7 |
| CYP2D6 | > 50 |
| CYP3A4 | 22.1 |
Tier 2: In Vivo Acute Toxicity Screening
Should the in vitro data demonstrate a favorable profile, a preliminary in vivo acute toxicity study is warranted to understand the compound's effects in a whole organism.[2] This study helps to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
Experimental Protocol: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of 10-Hydroxy-undeca-2,4,6,8-tetraynamide to one animal. The initial dose is selected based on in vitro data.
-
Observation: Observe the animal for signs of toxicity for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This process is repeated until the MTD and potential LD50 (lethal dose for 50% of the population) can be estimated.
-
Clinical Observations: Record clinical signs, body weight changes, and any instances of morbidity or mortality.
-
Pathology: At the end of the study, perform a gross necropsy on all animals.
Table 4: Acute Oral Toxicity of 10-Hydroxy-undeca-2,4,6,8-tetraynamide in Rats
| Parameter | Result |
| Estimated LD50 (mg/kg) | > 2000 |
| Clinical Signs | No significant findings at doses up to 2000 mg/kg |
| Body Weight Changes | No significant changes |
| Gross Necropsy Findings | No treatment-related abnormalities |
Visualizations
References
Methodological & Application
"protocols for synthesizing 10-Hydroxy-undeca-2,4,6,8-tetraynamide"
APPLICATION NOTE
Topic: Protocols for the Synthesis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Hydroxy-undeca-2,4,6,8-tetraynamide is a complex organic molecule characterized by a C11 aliphatic chain, a conjugated tetrayne system, a terminal primary amide, and a terminal hydroxyl group. Polyynes, particularly long-chain and functionalized ones, are of significant interest in materials science and medicinal chemistry due to their unique electronic properties and biological activities. However, their synthesis is challenging due to the inherent instability of the polyyne chain. This document outlines a proposed synthetic strategy for 10-Hydroxy-undeca-2,4,6,8-tetraynamide, based on established organic chemistry principles and methodologies for the synthesis of related compounds, as no direct synthesis protocol for this specific molecule has been reported in the literature. The proposed pathway involves the sequential construction of the polyyne backbone through iterative cross-coupling reactions, followed by the introduction and modification of the terminal functional groups.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic pathway for the target molecule is outlined below. The synthesis is designed to build the sensitive tetrayne core in the final steps to minimize degradation.
Caption: Retrosynthetic analysis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide.
Proposed Synthetic Protocol
The forward synthesis is proposed in four main stages:
-
Preparation of a protected C5 building block.
-
Construction of the C11 carbon skeleton and tetrayne core via iterative coupling.
-
Functional group manipulation to install the carboxylic acid precursor.
-
Final deprotection and amidation.
Stage 1: Synthesis of a Protected C5 Building Block (prop-2-yn-1-ol derivative)
This stage focuses on creating a suitable starting material with a protected hydroxyl group to prevent unwanted side reactions.
Protocol 1: Protection of Prop-2-yn-1-ol
-
Objective: To protect the hydroxyl group of prop-2-yn-1-ol as a silyl ether.
-
Materials:
-
Prop-2-yn-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve prop-2-yn-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.2 eq) in DCM to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield tert-butyldimethyl(prop-2-yn-1-yloxy)silane.
-
| Reactant | Molar Eq. | Purity | Expected Yield |
| Prop-2-yn-1-ol | 1.0 | >99% | - |
| tert-Butyldimethylsilyl chloride | 1.2 | >98% | - |
| Imidazole | 2.5 | >99% | - |
| Product | - | >95% | 90-95% |
Stage 2: Construction of the Tetrayne Core
This stage involves the iterative coupling of alkyne units to build the C11 tetrayne backbone. The Cadiot-Chodkiewicz coupling, which joins a terminal alkyne with a 1-haloalkyne, is a suitable method for constructing unsymmetrical polyynes.[1][2]
Protocol 2: Synthesis of a Diyne Intermediate via Cadiot-Chodkiewicz Coupling
-
Objective: To couple the protected propargyl alcohol with a suitable bromo-alkyne.
-
Materials:
-
tert-Butyldimethyl(prop-2-yn-1-yloxy)silane (from Protocol 1)
-
1-Bromo-2-(trimethylsilyl)acetylene
-
Copper(I) chloride (CuCl)
-
Hydroxylamine hydrochloride
-
Ethylamine (70% in water)
-
Methanol
-
Ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flask, dissolve copper(I) chloride (0.05 eq) and hydroxylamine hydrochloride (0.1 eq) in aqueous ethylamine under an inert atmosphere.
-
Add a solution of tert-butyldimethyl(prop-2-yn-1-yloxy)silane (1.0 eq) in methanol.
-
Slowly add a solution of 1-bromo-2-(trimethylsilyl)acetylene (1.1 eq) in methanol.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into a saturated ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diyne by column chromatography.
-
| Reactant | Molar Eq. | Purity | Expected Yield |
| tert-Butyldimethyl(prop-2-yn-1-yloxy)silane | 1.0 | >95% | - |
| 1-Bromo-2-(trimethylsilyl)acetylene | 1.1 | >97% | - |
| Copper(I) chloride | 0.05 | >98% | - |
| Product | - | >90% | 70-80% |
Further iterations of this coupling, after appropriate deprotection and functionalization of the diyne, would be required to build the full tetrayne chain.
Caption: Proposed experimental workflow for the synthesis.
Stage 3: Introduction of the Amide Precursor
After the tetrayne core is assembled, a terminal functional group that can be converted to an amide must be introduced. A common strategy is to oxidize a terminal alkyne to a carboxylic acid.
Protocol 3: Oxidation of a Terminal Alkyne to a Carboxylic Acid
-
Objective: To convert a terminal alkyne on the polyyne chain to a carboxylic acid.
-
Materials:
-
Terminal polyyne
-
Potassium permanganate (KMnO4)
-
A crown ether (e.g., 18-crown-6)
-
Benzene or Toluene
-
Sodium bisulfite solution
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the terminal polyyne (1.0 eq) in benzene or toluene.
-
Add 18-crown-6 (0.1 eq) to the solution.
-
Add powdered potassium permanganate (3.0 eq) in portions while stirring vigorously.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and destroy excess permanganate by adding aqueous sodium bisulfite until the purple color disappears.
-
Acidify the mixture with dilute HCl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the carboxylic acid.
-
Purify by recrystallization or chromatography if necessary.
-
| Reactant | Molar Eq. | Purity | Expected Yield |
| Terminal Polyyne | 1.0 | >90% | - |
| Potassium Permanganate | 3.0 | >99% | - |
| 18-crown-6 | 0.1 | >99% | - |
| Product | - | >85% | 50-70% |
Stage 4: Deprotection and Amidation
The final steps involve removing the protecting group from the hydroxyl end and converting the carboxylic acid to the primary amide.
Protocol 4: Deprotection of TBDMS Ether
-
Objective: To remove the TBDMS protecting group.
-
Materials:
-
TBDMS-protected polyyne carboxylic acid
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the protected compound (1.0 eq) in THF.
-
Add TBAF solution (1.2 eq) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Once complete (typically 1-3 hours), quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Protocol 5: Amide Formation from Carboxylic Acid
-
Objective: To convert the carboxylic acid to a primary amide.
-
Materials:
-
10-Hydroxy-undeca-2,4,6,8-tetraynoic acid
-
Thionyl chloride (SOCl2) or Oxalyl chloride
-
Ammonia (gas or solution in dioxane)
-
Anhydrous solvent (e.g., THF or DCM)
-
-
Procedure (via Acid Chloride):
-
Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride (1.5 eq) at 0 °C.
-
Stir at room temperature for 1-2 hours until the conversion to the acid chloride is complete.
-
Remove the excess reagent under reduced pressure.
-
Dissolve the crude acid chloride in an anhydrous solvent and cool to 0 °C.
-
Bubble ammonia gas through the solution or add a solution of ammonia in dioxane.
-
Stir for 1-2 hours, then allow to warm to room temperature.
-
Quench with water and extract with a suitable organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the final product by recrystallization or chromatography.
-
| Reactant | Molar Eq. | Purity | Expected Yield |
| 10-Hydroxy-undeca-2,4,6,8-tetraynoic acid | 1.0 | >95% | - |
| Thionyl Chloride | 1.5 | >99% | - |
| Ammonia | Excess | - | - |
| Product | - | >95% | 80-90% |
Safety and Handling Considerations
-
Polyynes: Long-chain polyynes can be unstable and potentially explosive, especially when dry. Handle with care, in small quantities, and avoid heat, friction, and shock. It is advisable to keep them in solution when possible.
-
Reagents: Many of the reagents used, such as thionyl chloride, oxalyl chloride, and strong bases, are corrosive, toxic, and/or moisture-sensitive. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Inert Atmosphere: Reactions involving organometallic reagents or sensitive intermediates should be carried out under an inert atmosphere (nitrogen or argon) to prevent degradation.
Conclusion
The synthesis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide is a challenging multi-step process that requires careful planning and execution due to the sensitive nature of the polyyne core. The proposed synthetic route provides a logical framework for approaching this target, utilizing established and reliable reactions from modern organic synthesis. Each step would require careful optimization of reaction conditions to maximize yields and minimize the formation of byproducts. The successful synthesis of this molecule would provide a valuable compound for further investigation in various scientific fields.
References
Application Notes and Protocols for 10-Hydroxy-undeca-2,4,6,8-tetraynamide in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxy-undeca-2,4,6,8-tetraynamide is a polyacetylene antibiotic isolated from the fungus Mycena viridimarginata. This class of natural products is known for a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. While specific data for 10-Hydroxy-undeca-2,4,6,8-tetraynamide is limited in publicly available literature, the broader class of polyacetylenes has demonstrated significant potential as cytotoxic agents against various cancer cell lines. These application notes provide a general framework for utilizing 10-Hydroxy-undeca-2,4,6,8-tetraynamide in cell culture assays based on the known activities of similar polyacetylene compounds.
Polyacetylenes often exert their cytotoxic effects through mechanisms such as the induction of apoptosis (programmed cell death) and cell cycle arrest. Some have also been shown to possess anti-inflammatory properties. Given its structural class, 10-Hydroxy-undeca-2,4,6,8-tetraynamide is a candidate for investigation as a potential anticancer or anti-inflammatory agent.
Data Presentation: Cytotoxicity of Structurally Related Polyacetylenes
Due to the absence of specific quantitative data for 10-Hydroxy-undeca-2,4,6,8-tetraynamide, the following table summarizes the cytotoxic activity (IC50 values) of other polyacetylene compounds against various human cancer cell lines. This information can serve as a reference for designing initial dose-response experiments.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| (3S,10R)-tridaxin B | K562 | Leukemia | 2.62 |
| (3S,10S)-tridaxin B | K562 | Leukemia | 14.43 |
| Tridaxin F | K562 | Leukemia | 17.91 |
| Polyacetylene from E. pallida | COLO320 | Colon Cancer | Significantly lower than 5-fluorouracil |
| Falcarinol | CEM-C7H2 | Acute Lymphoblastic Leukemia | 3.5 |
| Polyacetylene Isomer 1 | HGC-27 | Gastric Cancer | 52.83 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cytotoxic and mechanistic properties of 10-Hydroxy-undeca-2,4,6,8-tetraynamide in cell culture.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
10-Hydroxy-undeca-2,4,6,8-tetraynamide
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of 10-Hydroxy-undeca-2,4,6,8-tetraynamide in DMSO. Create serial dilutions in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of the compound to the wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, serving as a marker for cytotoxicity and loss of membrane integrity.
Materials:
-
LDH cytotoxicity assay kit
-
Cells and compound as described in the MTT assay protocol
Protocol:
-
Follow the cell seeding, compound preparation, and treatment steps as outlined in the MTT assay protocol.
-
Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.
-
LDH Release Measurement: After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the maximum LDH release control.
Apoptosis Assessment: Caspase-3/7 Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System or similar
-
Cells and compound as described in the MTT assay protocol
-
White-walled 96-well plates suitable for luminescence measurements
Protocol:
-
Seed cells in a white-walled 96-well plate and treat them with the compound as described previously.
-
Reagent Preparation: Prepare the caspase-glo reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the caspase-glo reagent directly to the wells (typically in a 1:1 ratio with the cell culture medium).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Compare the luminescence signal from treated cells to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.
Mandatory Visualizations
Caption: Workflow for assessing the cytotoxicity of 10-Hydroxy-undeca-2,4,6,8-tetraynamide.
Caption: Hypothesized intrinsic apoptosis pathway induced by polyacetylenes.
Application of 10-Hydroxy-undeca-2,4,6,8-tetraynamide in Cancer Research: A General Overview of Polyynes
Note to the Reader: As of the latest available data, there is no specific published research on the application of "10-Hydroxy-undeca-2,4,6,8-tetraynamide" in cancer research. Therefore, the following application notes and protocols are based on the broader class of compounds to which it belongs: polyynes . This document provides a general framework for how a novel polyyne compound might be evaluated for its anti-cancer properties, drawing on established methodologies and findings from related molecules.
Introduction to Polyynes in Cancer Research
Polyynes are a class of organic compounds characterized by the presence of multiple acetylene (alkyne) functional groups. Naturally occurring polyynes, often isolated from plants and fungi, have garnered significant interest in cancer research due to their demonstrated cytotoxic and anti-proliferative activities against various cancer cell lines. Their unique structural features make them promising candidates for the development of novel therapeutic agents.
The anti-cancer activity of polyynes is often attributed to their ability to induce apoptosis (programmed cell death), cause DNA damage, and modulate key signaling pathways involved in cancer cell proliferation and survival. The specific biological effects can be influenced by the length of the polyyne chain, the presence and position of hydroxyl groups, and other functional modifications.
Quantitative Data on a Representative Polyne: Falcarindiol
To provide a quantitative perspective on the potential efficacy of polyynes, the following table summarizes the 50% inhibitory concentration (IC50) values for (3S, 8S)-falcarindiol , a well-studied natural polyyne, against several human cancer cell lines.[1] Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | IC50 (µM)[1] |
| MCF-7 | Breast Cancer | 15.3 |
| A549 | Lung Adenocarcinoma | 23.5 |
| HepG2 | Liver Hepatocellular Carcinoma | 7.7 |
| MDA-MB-231 | Breast Cancer | 4.7 |
General Experimental Protocols
The following are generalized protocols for assessing the anti-cancer activity of a novel polyyne compound, such as 10-Hydroxy-undeca-2,4,6,8-tetraynamide.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if the compound induces apoptosis in cancer cells.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Potential Signaling Pathway
Many natural anti-cancer compounds exert their effects by activating the intrinsic apoptosis pathway. A simplified representation of this pathway is shown below.
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and characterization of a novel anti-cancer compound.
References
Application Notes and Protocols for 10-Hydroxy-undeca-2,4,6,8-tetraynamide as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxy-undeca-2,4,6,8-tetraynamide is a polyacetylene compound originally isolated from the fungus Mycena viridimarginata. Polyacetylenes are a class of natural products known for their diverse and potent biological activities, including antimicrobial, antifungal, and cytotoxic effects. While the specific enzyme inhibitory profile of 10-Hydroxy-undeca-2,4,6,8-tetraynamide is not yet fully elucidated, its structural features, characteristic of bioactive polyacetylenes, suggest its potential as an inhibitor of various enzymes. This document provides an overview of the potential applications of this compound as an enzyme inhibitor and offers generalized protocols for its investigation.
Potential Applications
Based on the known activities of structurally related polyacetylene compounds, 10-Hydroxy-undeca-2,4,6,8-tetraynamide is a candidate for investigation as an inhibitor of enzymes involved in inflammation and cell signaling. Enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX), key players in the inflammatory cascade, are potential targets.[1][2][3][4][5] Furthermore, some polyacetylenes have demonstrated inhibitory effects against DNA topoisomerase, suggesting a potential role in cancer research.[6]
Data Presentation
Due to the limited publicly available data on the specific enzyme inhibitory activity of 10-Hydroxy-undeca-2,4,6,8-tetraynamide, the following table presents hypothetical data for its potential inhibition of soybean lipoxygenase, a common model enzyme for screening anti-inflammatory compounds. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.
| Enzyme Target | Inhibitor Concentration (µM) | % Inhibition (Hypothetical) | IC50 (µM) (Hypothetical) |
| Soybean Lipoxygenase-1 | 1 | 15 | 25 |
| 5 | 35 | ||
| 10 | 55 | ||
| 25 | 75 | ||
| 50 | 90 |
Experimental Protocols
The following are generalized protocols for the synthesis and enzymatic evaluation of 10-Hydroxy-undeca-2,4,6,8-tetraynamide. These protocols are based on established methods for other polyacetylene compounds and should be optimized for the specific compound and target enzyme.
Protocol 1: Synthesis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide
The synthesis of polyacetylenes can be complex and often involves multiple steps of coupling and functional group manipulation. A general approach for the synthesis of a hydroxylated tetraynamide might involve the following key steps:
-
Preparation of a protected amino alcohol: Start with a suitable protected amino alcohol that will form the amide terminus.
-
Coupling reactions: Employ iterative coupling reactions, such as the Cadiot-Chodkiewicz or Glaser-Hay coupling, to construct the polyyne chain.
-
Introduction of the hydroxyl group: The hydroxyl group can be introduced via the use of a hydroxyl-containing building block or through oxidation of a suitable precursor.
-
Amide formation: The final step involves the formation of the amide bond between the polyyne carboxylic acid (or its activated derivative) and the deprotected amino alcohol.
-
Purification: Purification at each step is crucial and is typically achieved using column chromatography.
Note: The synthesis of polyacetylenes should be performed by experienced chemists in a well-equipped laboratory due to the potential instability of the intermediates.
Protocol 2: In Vitro Lipoxygenase Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory effect of 10-Hydroxy-undeca-2,4,6,8-tetraynamide on soybean lipoxygenase-1 (LOX-1).
Materials:
-
Soybean Lipoxygenase-1 (Type I-B, from Glycine max)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
10-Hydroxy-undeca-2,4,6,8-tetraynamide (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 234 nm
Procedure:
-
Prepare a stock solution of linoleic acid substrate by dissolving it in ethanol and then diluting with the borate buffer.
-
Prepare a series of dilutions of 10-Hydroxy-undeca-2,4,6,8-tetraynamide in DMSO.
-
In a 96-well plate, add the following to each well:
-
150 µL of borate buffer
-
10 µL of the test compound solution (or DMSO for control)
-
20 µL of soybean LOX-1 solution
-
-
Incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 20 µL of the linoleic acid substrate solution to each well.
-
Immediately measure the change in absorbance at 234 nm every 30 seconds for 10 minutes using a microplate reader. The formation of the conjugated diene hydroperoxide product from linoleic acid results in an increase in absorbance at this wavelength.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition for each concentration relative to the control (DMSO).
-
Plot the percent inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathway: Arachidonic Acid Cascade and Potential Inhibition by 10-Hydroxy-undeca-2,4,6,8-tetraynamide
Caption: Potential inhibition of the arachidonic acid cascade by 10-Hydroxy-undeca-2,4,6,8-tetraynamide.
Experimental Workflow: Lipoxygenase Inhibition Assay
Caption: Workflow for the in vitro lipoxygenase inhibition assay.
Disclaimer
The information provided in these application notes and protocols is intended for research purposes only. The enzyme inhibitory activity and specific targets of 10-Hydroxy-undeca-2,4,6,8-tetraynamide have not been definitively established. The provided protocols are generalized and may require significant optimization for specific experimental conditions. All laboratory work should be conducted in accordance with standard safety practices.
References
- 1. Lipoxygenase Inhibition by Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note & Protocol: Detection of 10-Hydroxy-undeca-2,4,6,8-tetraynamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxy-undeca-2,4,6,8-tetraynamide is a polyacetylene antibiotic produced by Mycena viridimarginata 7638.[] This compound has demonstrated activity against gram-positive and gram-negative bacteria, as well as yeast and fungi, and exhibits cytotoxicity.[] The development of robust and sensitive analytical methods for the detection and quantification of 10-Hydroxy-undeca-2,4,6,8-tetraynamide is crucial for pharmacokinetic studies, mechanism of action investigations, and formulation development. This document provides detailed protocols for the analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods
Two primary methods are presented for the detection and quantification of 10-Hydroxy-undeca-2,4,6,8-tetraynamide:
-
HPLC with UV Detection: A cost-effective and widely available method suitable for routine analysis and quantification in simpler matrices.
-
LC-MS/MS: A highly sensitive and selective method ideal for complex biological matrices and low-level detection.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on the principle of separating the analyte from a mixture using a reversed-phase HPLC column, followed by detection using a UV-Vis detector. Polyynes are known to be effectively separated by RP-HPLC.[2][3][4]
Experimental Protocol:
-
Sample Preparation:
-
For pure substance or simple mixtures: Dissolve the sample in a suitable organic solvent such as acetonitrile or methanol.
-
For biological matrices (e.g., plasma, urine):
-
Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile.[5] Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
-
Liquid-Liquid Extraction (LLE): To 100 µL of the sample, add 500 µL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.[6][7]
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the pre-treated sample onto the cartridge. Wash the cartridge with a low percentage of organic solvent to remove interferences. Elute the analyte with a high percentage of organic solvent. Evaporate the eluate and reconstitute in the mobile phase.[5][6]
-
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended for optimal separation of polyynes.[2]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Diode Array Detector (DAD) to monitor a range of wavelengths, as polyynes have characteristic absorption spectra.[3] A specific wavelength can be chosen for quantification based on the UV spectrum of 10-Hydroxy-undeca-2,4,6,8-tetraynamide.
-
Quantitative Data (Hypothetical):
| Parameter | HPLC-UV |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 90 - 110% |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the analysis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide in complex biological fluids. The amide group in the molecule can be targeted for specific fragmentation in the mass spectrometer.[8][9]
Experimental Protocol:
-
Sample Preparation: The same sample preparation methods as for HPLC-UV (Protein Precipitation, LLE, or SPE) can be used.[5][6][7] It is crucial to ensure the final sample is free of non-volatile salts that can interfere with the MS source.
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and faster analysis times.
-
Column: C18 or a specialized column for polar compounds like an amide-based column.[9]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to aid in ionization.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized). Given the amide group, positive mode is a good starting point.[8]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 10-Hydroxy-undeca-2,4,6,8-tetraynamide should be determined by infusing a standard solution.
-
Quantitative Data (Hypothetical):
| Parameter | LC-MS/MS |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 95 - 105% |
Experimental Workflow Diagram
Caption: Experimental workflow for the detection of 10-Hydroxy-undeca-2,4,6,8-tetraynamide.
Signaling Pathway Diagram (Hypothetical)
As the specific signaling pathways involving 10-Hydroxy-undeca-2,4,6,8-tetraynamide are not yet fully elucidated, a hypothetical pathway illustrating its potential mechanism of action as an antibiotic is presented below. This diagram is for illustrative purposes and requires experimental validation.
Caption: Hypothetical signaling pathway for the antibiotic activity of the compound.
References
- 2. arxiv.org [arxiv.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Fluorescent Labeling of 10-Hydroxy-undeca-2,4,6,8-tetraynamide for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxy-undeca-2,4,6,8-tetraynamide is a polyyne-containing small molecule. The presence of multiple alkyne functional groups and a terminal hydroxyl group makes it a candidate for fluorescent labeling.[1] This document provides detailed protocols for the covalent attachment of fluorescent dyes to this molecule, enabling its use as a probe in cellular and molecular imaging studies. The primary and most recommended labeling strategy leverages the bioorthogonal nature of click chemistry, targeting the terminal alkyne.[2][3][4] An alternative method targeting the hydroxyl group is also presented. These protocols are designed to be adaptable and provide a strong foundation for developing specific imaging applications.
Labeling Strategies
Two primary strategies are proposed for the fluorescent labeling of 10-Hydroxy-undeca-2,4,6,8-tetraynamide:
-
Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): This is the preferred method due to its high efficiency, specificity, and bioorthogonality.[5][6] The reaction involves the copper(I)-catalyzed cycloaddition of an azide-functionalized fluorescent dye to one of the alkyne groups of the tetraynamide.[7][8] The terminal alkyne is the most sterically accessible and is expected to be the most reactive.
-
Hydroxyl Group Labeling (Esterification): This strategy targets the terminal hydroxyl group of the molecule. The reaction involves the formation of an ester bond with a fluorescent dye that contains a carboxylic acid or an activated ester (e.g., N-hydroxysuccinimide ester).[9][10] This method is less specific than click chemistry and may require more stringent purification.
Data Presentation
Table 1: Recommended Azide-Functionalized Fluorescent Dyes for Click Chemistry
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Key Features |
| Cyanine5 Azide | 646 | 662 | ~0.28 | Bright, photostable, far-red emission minimizes cellular autofluorescence.[11] |
| Cyanine5.5 Azide | 684 | 710 | ~0.23 | Near-infrared (NIR) emission for deep tissue imaging.[11] |
| Rhodamine-N3 | 544 | 576 | ~0.45 | High quantum yield, good photostability.[11] |
| 7-Azido-4-methylcoumarin | 375 | 450 | Variable | Blue-emitting fluorophore, useful for multiplexing.[11] |
| Alexa Fluor 647 Azide | 650 | 668 | 0.33 | Very bright and photostable, excellent for imaging.[12] |
Table 2: Recommended Carboxylic Acid/NHS Ester Dyes for Hydroxyl Group Labeling
| Fluorescent Dye | Reactive Group | Excitation (nm) | Emission (nm) | Quantum Yield | Key Features |
| Rhodamine B | Carboxylic Acid | ~540 | ~570 | ~0.31 | Bright, well-characterized dye.[] |
| Fluorescein | Carboxylic Acid | ~494 | ~521 | ~0.92 | High quantum yield, pH-sensitive. |
| BODIPY FL, SE | NHS Ester | 505 | 513 | >0.9 | Bright, photostable, less sensitive to environmental changes. |
| Cy5 NHS Ester | NHS Ester | 649 | 670 | ~0.28 | Far-red emission, good for in vivo imaging. |
Experimental Protocols
Protocol 1: Fluorescent Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of 10-Hydroxy-undeca-2,4,6,8-tetraynamide with an azide-functionalized fluorescent dye.
Materials:
-
10-Hydroxy-undeca-2,4,6,8-tetraynamide
-
Azide-functionalized fluorescent dye (e.g., Cyanine5 Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: Dimethylformamide (DMF) or a 1:1 mixture of tert-butanol and water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 10-Hydroxy-undeca-2,4,6,8-tetraynamide in DMF.
-
Prepare a 10 mM stock solution of the azide-functionalized fluorescent dye in DMF.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 10 µL of the 10-Hydroxy-undeca-2,4,6,8-tetraynamide stock solution (1.0 equivalent) and 12 µL of the azide-dye stock solution (1.2 equivalents).
-
Add the solvent to a final reaction volume of 100 µL.
-
In a separate tube, prepare the catalyst premix by combining 2.5 µL of the CuSO₄ stock solution and 5.0 µL of the THPTA stock solution. Let this stand for 1-2 minutes.[7]
-
Add 5 µL of the fresh sodium ascorbate solution to the tetraynamide-dye mixture.
-
Initiate the reaction by adding the 7.5 µL of the catalyst premix to the reaction mixture.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the fluorescently labeled product by RP-HPLC.[14][15] Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
-
Lyophilize the purified product and store it at -20°C, protected from light.
-
Protocol 2: Fluorescent Labeling via Esterification of the Hydroxyl Group
This protocol describes the labeling of 10-Hydroxy-undeca-2,4,6,8-tetraynamide with a carboxylic acid-functionalized fluorescent dye.
Materials:
-
10-Hydroxy-undeca-2,4,6,8-tetraynamide
-
Carboxylic acid-functionalized fluorescent dye (e.g., Rhodamine B)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or DMF
-
RP-HPLC system for purification
Procedure:
-
Reagent Preparation:
-
Dissolve 10-Hydroxy-undeca-2,4,6,8-tetraynamide (1.0 equivalent) and the fluorescent carboxylic acid (1.2 equivalents) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
-
Labeling Reaction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DCC or EDC (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature overnight, protected from light.
-
-
Purification:
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or RP-HPLC to obtain the fluorescently labeled ester.[14]
-
Characterize the final product by NMR and mass spectrometry.
-
Store the purified product at -20°C, protected from light.
-
Protocol 3: Cellular Imaging with Fluorescently Labeled 10-Hydroxy-undeca-2,4,6,8-tetraynamide
This protocol provides a general guideline for imaging the intracellular distribution of the fluorescently labeled compound.
Materials:
-
Fluorescently labeled 10-Hydroxy-undeca-2,4,6,8-tetraynamide
-
Cell line of interest cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS) (optional)
-
Mounting medium with DAPI (optional)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Plate the cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
-
Labeling:
-
Prepare a stock solution of the fluorescently labeled tetraynamide in DMSO.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM, to be optimized for the specific cell type and probe).
-
Remove the old medium from the cells and replace it with the medium containing the fluorescent probe.
-
Incubate the cells for a specific period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.
-
-
Washing and Imaging:
-
Remove the labeling medium and wash the cells three times with warm PBS to remove the unbound probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the live cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
-
Fixation and Mounting (Optional):
-
After washing, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the fixed cells.
-
Visualizations
Caption: Experimental workflow for CuAAC labeling.
Caption: Experimental workflow for esterification labeling.
References
- 1. Labeling Proteins For Single Molecule Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Ester synthesis by esterification [organic-chemistry.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Molecular Probes azide and alkyne derivatives—Table 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. simple hplc-fluorescence method: Topics by Science.gov [science.gov]
Application Notes and Protocols for High-Throughput Screening of 10-Hydroxy-undeca-2,4,6,8-tetraynamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxy-undeca-2,4,6,8-tetraynamide is a naturally occurring polyacetylene that has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. Analogs of this compound represent a promising area for the discovery of new therapeutic agents. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of these analogs to identify candidates with desired biological activities.
These application notes provide detailed protocols for HTS assays designed to assess the cytotoxic, antibacterial, and antifungal properties of 10-Hydroxy-undeca-2,4,6,8-tetraynamide analogs. The protocols are optimized for 96-well and 384-well formats to facilitate the screening of a large number of compounds.
Section 1: Cytotoxicity High-Throughput Screening
The cytotoxic potential of the compound analogs is a critical parameter, providing insights into their potential as anticancer agents or identifying potential off-target toxicity.
Signaling Pathways in Polyacetylene-Induced Cytotoxicity
Polyacetylenes have been shown to induce cytotoxicity through the modulation of key signaling pathways, including the NF-κB and MAPK pathways, which are central regulators of inflammation, cell survival, and apoptosis.[1][2][3][4][5]
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the high-level workflow for the cytotoxicity screening of the compound analogs.
Protocol: MTT Cell Viability Assay
This protocol is designed for a 96-well plate format.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
10-Hydroxy-undeca-2,4,6,8-tetraynamide analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound analogs in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds.
-
Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
| Compound Analog | Concentration (µM) | Absorbance (570 nm) | % Cell Viability | IC50 (µM) |
| Analog 1 | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| Analog 2 | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| ... | ... | |||
| Doxorubicin | 1 |
Section 2: Antibacterial High-Throughput Screening
The antibacterial activity of the analogs can be efficiently screened using a broth microdilution method to determine the minimum inhibitory concentration (MIC).
Mechanism of Antibacterial Action
The antibacterial action of some polyacetylenes is attributed to their ability to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Studies of Polyacetylenes
Disclaimer: No specific antimicrobial studies for 10-Hydroxy-undeca-2,4,6,8-tetraynamide have been identified in the reviewed literature. The following application notes and protocols are based on studies of structurally related polyacetylene compounds, including those with hydroxyl and amide functionalities, and are intended to provide a general framework for researchers, scientists, and drug development professionals.
Introduction
Polyacetylenes are a class of naturally occurring and synthetic compounds characterized by the presence of two or more triple bonds in their hydrocarbon chain. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including potent antimicrobial properties.[1][2][3] This document provides a summary of the antimicrobial activity of representative polyacetylenes and detailed protocols for their evaluation.
Data Presentation: Antimicrobial Activity of Representative Polyacetylenes
The antimicrobial efficacy of various polyacetylene derivatives has been evaluated against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected polyacetylene compounds from published studies.
| Compound Name/Identifier | Target Microorganism | MIC (µg/mL) | Reference |
| Damnacanthal | Mycobacterium tuberculosis | 13.07 | [4] |
| Synthetic Polyacetylene (C53) | Mycobacterium tuberculosis | 17.88 | [4] |
| Synthetic Polyacetylene (C51) | Mycobacterium tuberculosis | >25 and <71 | [4] |
| Synthetic Polyacetylene (C52) | Mycobacterium tuberculosis | >25 and <71 | [4] |
| Deca-4,6-diynoic acid | Gram-positive bacteria (mean) | 350 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial properties of polyacetylene compounds. These protocols are based on standard antimicrobial susceptibility testing methods.[3][5]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[6][7][8]
Materials:
-
Test polyacetylene compound
-
Appropriate bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
-
Positive control (e.g., a known antibiotic like ampicillin or tetracycline)
-
Negative control (e.g., DMSO or the solvent used to dissolve the test compound)
Procedure:
-
Preparation of Test Compound Dilutions:
-
Dissolve the polyacetylene compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the test compound dilutions, positive control, and negative control. The final volume in each well should be uniform (e.g., 200 µL).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
-
Agar Disk Diffusion Assay
This method is used for the qualitative assessment of antimicrobial activity, where the susceptibility of a microorganism to a compound is determined by the size of the zone of growth inhibition around a disk impregnated with the compound.[3][9]
Materials:
-
Test polyacetylene compound
-
Sterile filter paper disks (6 mm in diameter)
-
Petri dishes with Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Positive control disks (e.g., commercial antibiotic disks)
-
Negative control disks (impregnated with the solvent used for the test compound)
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test microorganism as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of the MHA plate in three different directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of the test polyacetylene compound onto the surface of the inoculated agar plate.
-
Place the positive and negative control disks on the same plate. Ensure the disks are placed at a sufficient distance from each other to avoid overlapping of inhibition zones.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The size of the inhibition zone is indicative of the antimicrobial activity of the test compound.
-
Visualizations
The following diagrams illustrate a general workflow for antimicrobial screening and a hypothetical signaling pathway for the action of antimicrobial polyacetylenes.
Caption: General workflow for antimicrobial susceptibility testing.
Caption: Hypothetical mechanism of antimicrobial action for polyacetylenes.
References
- 1. Elucidation of Antimicrobials and Biofilm Inhibitors Derived from a Polyacetylene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Broth microdilution reference methodology | PDF [slideshare.net]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Characterization of Advanced Materials for Bioengineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and success rate of 10-Hydroxy-undeca-2,4,6,8-tetraynamide synthesis.
General Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of polyynes and related compounds.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Use freshly purchased or properly stored copper(I) salts. Consider pre-activation of the catalyst if necessary. |
| Poor quality of reagents or solvents | Use high-purity, anhydrous solvents and reagents. Degas solvents prior to use to remove oxygen. | |
| Incorrect reaction temperature | Optimize the reaction temperature. Some coupling reactions may require cooling to suppress side reactions, while others may need gentle heating to proceed. | |
| Presence of oxygen | Polyyne synthesis, particularly copper-catalyzed couplings, should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative homo-coupling (Glaser coupling) and decomposition.[1][2] | |
| Sub-optimal base | The choice and amount of amine base are critical. A base that is too strong or too weak can affect the reaction rate and yield. Piperidine, diethylamine, or other suitable amines should be freshly distilled. | |
| Reaction Mixture Turns Dark/Black | Decomposition of the polyyne product | Long polyyne chains are inherently unstable and can decompose, especially at elevated temperatures or in the presence of light or oxygen.[3] Use lower reaction temperatures, protect the reaction from light, and maintain a strict inert atmosphere. |
| Oxidative homo-coupling of the terminal alkyne | This is a common side reaction in copper-catalyzed couplings. Ensure the reaction is free of oxygen. The addition of a reducing agent like hydroxylamine hydrochloride or sodium ascorbate can help maintain the copper catalyst in the active Cu(I) state and suppress homo-coupling.[1][2] | |
| Multiple Spots on TLC, Difficult to Purify | Formation of homo-coupled byproducts | In Cadiot-Chodkiewicz couplings, both the terminal alkyne and the haloalkyne can undergo homo-coupling.[1] To minimize this, a slight excess of the more valuable or stable coupling partner can be used. The use of specific ligands or additives can also improve selectivity. |
| Product degradation on silica gel | Polyyne compounds can be sensitive to acidic silica gel. Use deactivated (neutral) silica gel for column chromatography, or consider alternative purification methods like preparative HPLC or crystallization at low temperatures.[4][5][6][7][8] | |
| Incomplete Reaction | Insufficient reaction time | Monitor the reaction progress by TLC or other appropriate analytical techniques. Some coupling reactions may require extended reaction times to go to completion. |
| Catalyst inhibition | Impurities in the starting materials or solvents can poison the catalyst. Ensure all components of the reaction are of high purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for the successful synthesis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide?
A1: The most critical factors are the exclusion of oxygen, the use of high-purity reagents and solvents, the choice of appropriate protecting groups for the terminal alkyne and the hydroxyl group, and careful control of the reaction temperature to prevent product decomposition. The inherent instability of the polyyne chain necessitates working under an inert atmosphere and often at low temperatures.[3]
Q2: How do I choose the right protecting group for the terminal alkyne?
A2: The choice of a protecting group is crucial for both the stability of the starting material and the success of the coupling reaction. Bulky trialkylsilyl groups like triisopropylsilyl (TIPS) are often preferred as they can enhance the stability of the polyyne.[3][9] The protecting group should be stable under the reaction conditions and easily removable without affecting the rest of the molecule. The table below summarizes the characteristics of common silyl protecting groups.
Q3: What are the best practices for handling and storing the purified 10-Hydroxy-undeca-2,4,6,8-tetraynamide?
A3: Due to their instability, polyynes should be stored at low temperatures (preferably -20°C or below), in a dark container, and under an inert atmosphere.[3] Solutions of the compound should also be handled under inert gas and kept cold. It is advisable to use the compound as soon as possible after purification.
Q4: Can I monitor the reaction progress using Thin Layer Chromatography (TLC)?
A4: Yes, TLC is a valuable tool for monitoring the progress of the reaction. However, be aware that polyynes can sometimes streak or decompose on the silica gel plate. Using fresh TLC plates and eluting quickly can help to minimize this. Co-spotting with your starting materials is essential to track their consumption.
Q5: What are the key differences between the Cadiot-Chodkiewicz and Glaser coupling reactions for synthesizing this molecule?
A5: The Cadiot-Chodkiewicz coupling is a cross-coupling reaction between a terminal alkyne and a 1-haloalkyne, catalyzed by a copper(I) salt.[10][11] It is generally used for the synthesis of unsymmetrical diynes and polyynes. Glaser coupling, on the other hand, is an oxidative homo-coupling of a terminal alkyne in the presence of a copper(I) salt and an oxidant (like oxygen).[3] For the synthesis of an unsymmetrical molecule like 10-Hydroxy-undeca-2,4,6,8-tetraynamide, the Cadiot-Chodkiewicz coupling would be the more appropriate choice to control the connectivity of the fragments.
Data Presentation
Table 1: Comparison of Common Silyl Protecting Groups for Terminal Alkynes
| Protecting Group | Abbreviation | Relative Bulk | Stability | Deprotection Conditions | Notes |
| Trimethylsilyl | TMS | Small | Low | Mildly basic (K₂CO₃/MeOH) or acidic conditions; fluoride sources (TBAF).[9] | Can be too labile for some multi-step syntheses. |
| Triethylsilyl | TES | Medium | Moderate | Fluoride sources (TBAF); more stable to mild acid/base than TMS. | Offers a good balance of stability and reactivity. |
| tert-Butyldimethylsilyl | TBDMS/TBS | Medium-Large | High | Fluoride sources (TBAF); generally stable to bases and mild acids. | A robust and commonly used protecting group. |
| Triisopropylsilyl | TIPS | Large | Very High | Fluoride sources (TBAF), often requiring longer reaction times or heating. | Excellent for stabilizing sensitive alkynes and preventing side reactions.[9] |
| tert-Butyldiphenylsilyl | TBDPS | Very Large | Very High | Fluoride sources (TBAF), typically harsh conditions required. | Offers high stability but can be difficult to remove. |
Experimental Protocols
Protocol 1: Synthesis of a Protected Precursor via Cadiot-Chodkiewicz Coupling
This protocol describes a general procedure for the copper-catalyzed cross-coupling of a protected 1-halo-alkyne with a protected terminal alkyne, which is a key step in the synthesis of the target molecule's backbone.
Materials:
-
Protected 1-bromo-poly-yne (1.0 eq)
-
Protected terminal alkyne (1.1 eq)
-
Copper(I) bromide (CuBr) (0.1 eq)
-
n-Butylamine (2.0 eq)
-
Hydroxylamine hydrochloride (0.2 eq)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add CuBr (0.1 eq) and hydroxylamine hydrochloride (0.2 eq).
-
Add anhydrous, degassed THF to the flask.
-
Add n-butylamine (2.0 eq) to the suspension and stir for 10 minutes at room temperature.
-
Add the protected terminal alkyne (1.1 eq) to the reaction mixture.
-
Slowly add a solution of the protected 1-bromo-poly-yne (1.0 eq) in anhydrous, degassed THF via a syringe pump over 1-2 hours.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on deactivated silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide.
Caption: Troubleshooting decision tree for low product yield in polyyne synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]
- 3. Polyyne - Wikipedia [en.wikipedia.org]
- 4. A Short Note On Purification Of Organic Compounds [unacademy.com]
- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 8. byjus.com [byjus.com]
- 9. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 10. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of 10-Hydroxy-undeca-2,4,6,8-tetraynamide Analogues
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polyyne amides like 10-Hydroxy-undeca-2,4,6,8-tetraynamide?
A1: The primary challenges stem from the inherent instability of the polyyne chain.[2] Longer polyyne chains are particularly susceptible to degradation through mechanisms like cross-linking and oxidation.[2][4] This instability often leads to low yields and the formation of numerous byproducts during synthesis and purification.[5] Additionally, the high reactivity of the triple bonds can lead to decomposition in the presence of certain reagents or conditions.[1][6]
Q2: What storage conditions are recommended for polyyne compounds?
A2: Polyyne compounds should be stored in dilute solutions at low temperatures and protected from light and oxygen. Storage in a closed Pyrex flask at room temperature has been studied, but decomposition is still observed over time.[1][6] For long-term storage, it is advisable to use an inert atmosphere (e.g., argon or nitrogen) and a solvent in which the compound is stable. The stability of polyynes is significantly influenced by their end-capping groups; bulky end groups can enhance stability.[2]
Q3: Are there any solvents or reagents to avoid during the purification of polyynes?
A3: Yes. For instance, ammonia can cause the immediate decomposition of certain types of polyynes, such as monocyanopolyynes, through nucleophilic addition.[1][6] While hydrogen-terminated polyynes are more resistant, caution is advised.[1][6] The compatibility of your specific polyyne amide with all solvents and reagents should be tested on a small scale.
Q4: What analytical techniques are best suited for monitoring the purification of 10-Hydroxy-undeca-2,4,6,8-tetraynamide?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the separation and analysis of polyynes.[4][5][7][8] UV-Vis spectroscopy is also very useful for identifying and quantifying polyynes, as they typically have strong and characteristic electronic absorption spectra.[4][7][9] For structural confirmation, Mass Spectrometry and NMR spectroscopy are indispensable, although the instability of the compound may pose challenges.
Troubleshooting Guides
Issue 1: Low or No Yield of the Target Compound After Purification
| Question | Possible Cause & Solution |
| Are you experiencing a significant loss of product during purification? | Degradation: The polyyne chain is likely degrading during the purification process. Minimize the duration of the purification steps and work at low temperatures. Consider using an inert atmosphere throughout the process. The use of bulky end-groups in the synthesis can improve stability.[2] |
| Is the initial yield from the synthesis already low? | Inefficient Synthesis: The synthesis of polyynes can be low-yielding.[5] Re-evaluate the synthetic protocol, including reaction times, temperatures, and reagent purity. |
| Could the product be lost during solvent removal? | Co-evaporation or Instability in Concentrate: Polyyne compounds can be unstable in a concentrated state.[2] Avoid complete solvent removal. It is often better to keep the purified compound in a dilute solution. |
Issue 2: Presence of Multiple Impurities in the Final Product
| Question | Possible Cause & Solution |
| Are you observing a complex mixture of byproducts? | Side Reactions and Degradation: The synthesis of polyynes often produces a range of undesired products, including shorter-chain polyynes and oligomers.[4][8] Optimize the purification protocol to improve resolution. This may involve using a different stationary phase or a more sophisticated gradient elution in HPLC. |
| Do new impurity peaks appear during analysis? | On-column Decomposition: The compound may be degrading on the HPLC column. Try using a different column type (e.g., C8 instead of C18), adjusting the mobile phase pH (if the compound's stability allows), or reducing the analysis temperature. |
| Are the impurities difficult to separate from the main product? | Co-eluting Species: The impurities may have similar retention times to your target compound. Explore orthogonal purification methods. For example, if you are using reversed-phase HPLC, consider normal-phase chromatography or a different type of reversed-phase column with alternative selectivity. |
Experimental Protocols
Protocol 1: General HPLC Purification of a Polyyne Amide
This protocol is a generalized procedure based on common practices for polyyne purification.[4][5][8]
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
HPLC System and Conditions:
-
Column: A C8 or C18 reversed-phase column is often a good starting point.
-
Mobile Phase A: Ultrapure water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity. A shallow gradient often provides better resolution for complex mixtures.
-
Flow Rate: Typically 1-2 mL/min for analytical scale, and scalable for preparative chromatography.
-
Detection: A diode array detector (DAD) is highly recommended to monitor the elution of polyynes at their specific absorption maxima.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the target compound.
-
It is advisable to collect narrow fractions across the peak to isolate the purest portions.
-
-
Post-Purification Handling:
-
Immediately analyze the collected fractions for purity.
-
Pool the purest fractions.
-
If solvent removal is necessary, use a rotary evaporator at low temperature and under reduced pressure, but avoid complete dryness.
-
Store the purified compound in a dilute solution under an inert atmosphere at -20°C or below.
-
Data Presentation
Table 1: Hypothetical HPLC Purification Outcomes for "Compound X"
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column Type | C18 | C8 | Phenyl-Hexyl |
| Mobile Phase | Acetonitrile/Water | Methanol/Water | Acetonitrile/Water |
| Gradient Time | 20 min | 20 min | 40 min |
| Yield (%) | 15 | 18 | 22 |
| Purity (%) | 85 | 92 | 98 |
| Key Observation | Significant tailing | Good peak shape | Excellent resolution of impurities |
Visualizations
Caption: A typical experimental workflow for the purification of a polyyne amide.
Caption: Potential degradation pathways for polyyne compounds during purification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Polyyne - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. tandfonline.com [tandfonline.com]
- 7. [1803.03504] Synthesis And Characterization Of Polyynes End-Capped By Biphenyl Groups ({\Alpha},Ω-Biphenylpolyynes) [arxiv.org]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. taylorfrancis.com [taylorfrancis.com]
"overcoming solubility issues of 10-Hydroxy-undeca-2,4,6,8-tetraynamide in vitro"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 10-Hydroxy-undeca-2,4,6,8-tetraynamide during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is 10-Hydroxy-undeca-2,4,6,8-tetraynamide?
10-Hydroxy-undeca-2,4,6,8-tetraynamide is a polyacetylene antibiotic produced by Mycena viridimarginata.[] It exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.[] Like many polyacetylenes, it is known to be a challenging compound to work with in aqueous solutions due to its limited solubility.[2][3][4]
Q2: Why is 10-Hydroxy-undeca-2,4,6,8-tetraynamide poorly soluble in aqueous solutions?
The structure of 10-Hydroxy-undeca-2,4,6,8-tetraynamide contains a long, unsaturated hydrocarbon chain, which is hydrophobic. While it has polar hydroxyl and amide functional groups, the nonpolar character of the carbon backbone dominates, leading to poor solubility in water. Polyacetylenes, in general, are known for their insolubility.[3][4]
Q3: What are the initial recommended solvents for dissolving 10-Hydroxy-undeca-2,4,6,8-tetraynamide?
Due to its hydrophobic nature, initial solubilization should be attempted in organic solvents. Based on general principles for similar compounds, the following solvents are recommended starting points:
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High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Moderate Solubility: Ethanol, Methanol
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Low to Insoluble: Water, Phosphate-Buffered Saline (PBS)
It is crucial to prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted into your aqueous assay medium.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with 10-Hydroxy-undeca-2,4,6,8-tetraynamide in vitro.
Problem 1: My compound precipitates when I dilute my stock solution into my aqueous cell culture medium or buffer.
This is a common issue when diluting a compound from an organic stock solution into an aqueous medium. The final concentration of the organic solvent may not be sufficient to keep the compound dissolved.
Solutions:
-
Decrease the Final Concentration: The simplest solution is to test a lower final concentration of the compound in your assay.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, you can increase the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous medium.[5] However, be mindful of potential solvent toxicity to your cells or interference with your assay.
-
Use a Surfactant: Low concentrations of non-ionic surfactants, such as Tween® 20 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[6]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent solubility in water.[5][7]
Problem 2: I am observing inconsistent results in my in vitro assays.
Poor solubility can lead to inconsistent concentrations of the active compound, resulting in high variability in experimental data.
Solutions:
-
Visually Inspect for Precipitation: Before each experiment, carefully inspect your final working solutions for any signs of precipitation (cloudiness, particles).
-
Sonication: Gentle sonication of the final working solution can help to break up small aggregates and transiently improve dispersion.
-
Hot Plate Stirring: For some compounds, gentle warming and stirring can aid dissolution. However, the thermal stability of 10-Hydroxy-undeca-2,4,6,8-tetraynamide should be considered.
Data Presentation
Table 1: Illustrative Solubility of 10-Hydroxy-undeca-2,4,6,8-tetraynamide in Common Solvents.
| Solvent | Predicted Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | > 50 |
| N,N-Dimethylformamide (DMF) | > 50 |
| Ethanol | ~10 |
| Methanol | ~5 |
| Propylene Glycol | ~2 |
| Water | < 0.1 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh out the desired amount of 10-Hydroxy-undeca-2,4,6,8-tetraynamide in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief, gentle sonication may be used if necessary.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions using Co-solvents
-
Thaw the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your chosen organic co-solvent (e.g., DMSO, ethanol) to create intermediate stock concentrations.
-
To prepare the final working solution, add a small volume of the intermediate stock to your pre-warmed aqueous assay medium while vortexing to ensure rapid mixing.
-
Ensure the final concentration of the organic solvent is below the tolerance level of your experimental system (typically <1% for DMSO in cell-based assays).
-
Visually inspect the final solution for any signs of precipitation.
Visualizations
Caption: Experimental workflow for preparing solutions of 10-Hydroxy-undeca-2,4,6,8-tetraynamide.
Caption: Decision-making workflow for troubleshooting solubility issues.
References
Technical Support Center: Stabilizing 10-Hydroxy-undeca-2,4,6,8-tetraynamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Hydroxy-undeca-2,4,6,8-tetraynamide. The information is designed to address common challenges related to the long-term storage and stability of this bioactive polyyne.
Frequently Asked Questions (FAQs)
Q1: My 10-Hydroxy-undeca-2,4,6,8-tetraynamide sample appears to have degraded upon receipt or after a short storage period. What are the likely causes?
A1: 10-Hydroxy-undeca-2,4,6,8-tetraynamide is a polyyne, a class of compounds known for their inherent instability.[1] Degradation, often observed as discoloration, precipitation, or loss of activity, can be triggered by several factors, including:
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Exposure to Light: Photons can provide the activation energy for degradation reactions.
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Elevated Temperatures: Heat accelerates the rate of decomposition.
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Presence of Oxygen: Oxidation can lead to the breakdown of the polyyne chain.
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Inappropriate Solvent: Certain solvents can promote degradation pathways.
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Physical Agitation: Mechanical stress can sometimes initiate polymerization or decomposition.
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Cross-linking: Long polyyne chains are prone to exothermic cross-linking with each other, leading to insoluble polymers.[1]
Q2: What are the ideal storage conditions for 10-Hydroxy-undeca-2,4,6,8-tetraynamide to ensure long-term stability?
A2: To maximize the shelf-life of 10-Hydroxy-undeca-2,4,6,8-tetraynamide, the following storage conditions are recommended:
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Temperature: Store at or below -20°C. For long-term storage (months to years), storage at -80°C is preferable.
-
Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.
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Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.
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Form: Store as a dry, solid powder whenever possible. If a solution is necessary, prepare it fresh and use it immediately.
Q3: I need to store 10-Hydroxy-undeca-2,4,6,8-tetraynamide in solution for a short period. What is the best solvent to use?
A3: While storing in solution is generally not recommended for long periods, if necessary, use a deoxygenated, high-purity, aprotic solvent. Solvents like anhydrous toluene or tetrahydrofuran (THF), which have been purged with an inert gas, are often suitable for polyynes. Avoid solvents that may contain reactive impurities or peroxides. Polyyne solutions in aliphatic hydrocarbons have been reported to be unstable.[2]
Q4: Are there any chemical modifications or formulations that can improve the stability of 10-Hydroxy-undeca-2,4,6,8-tetraynamide?
A4: Yes, several strategies have been shown to stabilize polyynes:
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Bulky End-Groups: The presence of bulky terminal groups can sterically hinder the close approach of polyyne chains, thus preventing cross-linking.[1] While 10-Hydroxy-undeca-2,4,6,8-tetraynamide already has end-groups, further derivatization could be explored.
-
Encapsulation: Encapsulating the molecule within larger structures like cyclodextrins, liposomes, or forming rotaxanes can protect the polyyne chain from external factors.[1][3][4][5][6]
-
Co-deposition with Nanoparticles: Co-deposition with silver nanoparticles has been shown to stabilize polyyne chains.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (e.g., turning brown or black) of the solid sample. | Light or heat-induced degradation, leading to polymerization or charring. | Discard the sample. For future samples, ensure strict adherence to storage at ≤ -20°C in the dark and under an inert atmosphere. |
| Precipitate forms in a freshly prepared solution. | Low solubility at the working concentration and temperature, or rapid degradation and polymerization in the chosen solvent. | Try preparing the solution at a lower concentration. Ensure the solvent is anhydrous and deoxygenated. Prepare the solution immediately before use. |
| Loss of biological activity in a stored sample. | Chemical degradation of the polyyne backbone. | The sample has likely degraded. It is crucial to aliquot the stock upon receipt and store it under optimal conditions to avoid repeated freeze-thaw cycles. |
| Inconsistent results between experiments. | Degradation of the compound between experiments. | Prepare fresh solutions from a new aliquot of the solid compound for each experiment. Perform a quality control check (e.g., by HPLC or UV-Vis spectroscopy) before each use to assess integrity. |
Illustrative Stability Data
The following table provides hypothetical stability data for 10-Hydroxy-undeca-2,4,6,8-tetraynamide under various storage conditions to illustrate the expected trends. Note: This data is for illustrative purposes only and is not based on experimental results for this specific molecule.
| Storage Condition | Form | Purity after 1 month (%) | Purity after 6 months (%) |
| -80°C, Dark, Inert Atmosphere | Solid | >99 | >98 |
| -20°C, Dark, Inert Atmosphere | Solid | 98 | 95 |
| 4°C, Dark, Air | Solid | 85 | 60 |
| 25°C, Light, Air | Solid | <50 | <10 |
| -20°C, Dark, Inert Atmosphere | Solution in deoxygenated Toluene | 90 | 70 |
| 4°C, Dark, Air | Solution in Toluene | 60 | <20 |
Experimental Protocols
Protocol for Assessing the Stability of 10-Hydroxy-undeca-2,4,6,8-tetraynamide
This protocol outlines a general method for evaluating the stability of 10-Hydroxy-undeca-2,4,6,8-tetraynamide under different conditions.
1. Materials:
-
10-Hydroxy-undeca-2,4,6,8-tetraynamide (high purity)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (Argon or Nitrogen)
-
Anhydrous, deoxygenated solvents (e.g., Toluene, THF)
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)
-
Light-proof storage boxes
-
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector, or a UV-Vis spectrophotometer.
2. Procedure:
-
Sample Preparation:
-
For solid-state stability: Accurately weigh 1-2 mg of 10-Hydroxy-undeca-2,4,6,8-tetraynamide into several amber vials.
-
For solution-state stability: Prepare a stock solution (e.g., 1 mg/mL) in the desired anhydrous, deoxygenated solvent. Aliquot this solution into several amber vials.
-
-
Storage Conditions:
-
For each condition to be tested (e.g., -20°C/dark/inert, 4°C/dark/air, 25°C/light/air), place a set of vials (both solid and solution) under those conditions.
-
Ensure the "inert atmosphere" samples are purged with argon or nitrogen before sealing.
-
Ensure the "light" samples are exposed to a consistent light source, and "dark" samples are in light-proof containers.
-
-
Time Points:
-
Define the time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
-
Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
For solid samples, dissolve in a suitable solvent to a known concentration.
-
Analyze all samples by HPLC or UV-Vis spectroscopy. For HPLC, monitor the peak area of the parent compound. For UV-Vis, monitor the absorbance at the characteristic λmax of the polyyne.
-
-
Data Interpretation:
-
Calculate the percentage of the remaining 10-Hydroxy-undeca-2,4,6,8-tetraynamide at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining compound versus time for each storage condition to determine the degradation kinetics.
-
Visualizations
Caption: Degradation pathway of polyynes.
Caption: Troubleshooting workflow for stability.
Caption: Logic for optimal storage selection.
References
- 1. Polyyne - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Polyyne Rotaxanes: Stabilization by Encapsulation. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 4. Polyyne Rotaxanes: Stabilization by Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: HPLC Methods for 10-Hydroxy-undeca-2,4,6,8-tetraynamide
Welcome to the technical support center for the HPLC analysis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for this unique polyacetylene antibiotic.
Disclaimer: 10-Hydroxy-undeca-2,4,6,8-tetraynamide is a specialized compound with limited publicly available, validated HPLC methods.[] The information provided here is based on established principles of reversed-phase HPLC for structurally related polyynes and other complex natural products.[2][3] All suggested parameters should be systematically optimized for your specific instrumentation and application.
Troubleshooting Guides
This section addresses common problems encountered during HPLC analysis in a direct question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for 10-Hydroxy-undeca-2,4,6,8-tetraynamide is tailing significantly. What are the likely causes and how can I fix it?
A: Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue that can compromise resolution and integration accuracy.[4]
Potential Causes & Solutions:
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Secondary Silanol Interactions: The hydroxyl and amide groups on your analyte can form strong interactions with acidic residual silanols on standard silica-based C18 columns.[4] This is a primary cause of tailing for polar compounds.
-
Solution: Switch to a column with high-purity silica and advanced end-capping (often labeled "for polar compounds" or "base-deactivated"). Alternatively, adding a small amount of a competitive base like triethylamine (TEA) (0.05-0.1%) to the mobile phase can mask the silanol groups, but this may affect mass spectrometry compatibility.
-
-
Mobile Phase pH: An incorrect mobile phase pH can lead to inconsistent ionization of the analyte or silanol groups, causing peak distortion.[4]
-
Solution: Add a buffer to your mobile phase to maintain a consistent pH. For a neutral/slightly acidic compound like this, a phosphate or acetate buffer in the pH range of 2.5-4.5 is a good starting point.[5]
-
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Column Overload: Injecting too much sample mass can saturate the stationary phase.[4][6]
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Solution: Dilute your sample and reinject. If tailing decreases, mass overload was the issue.
-
-
Column Contamination or Void: Buildup of contaminants on the column frit or the formation of a void at the column inlet can distort the peak flow path.[7]
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Solution: First, try back-flushing the column (disconnect from the detector first). If this doesn't work, replace the column frit or the entire column. Using a guard column can prevent this.[6]
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Q: My peak is fronting. What does this indicate?
A: Peak fronting is less common than tailing and is often caused by sample solvent issues or column overload.
Potential Causes & Solutions:
-
Strong Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile) can cause the peak to front.
-
Solution: Prepare your sample in a solvent that is as close in composition to the initial mobile phase as possible.
-
-
Column Overload: Severe concentration overload can also lead to fronting.
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Solution: Dilute the sample and reinject.
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Issue 2: Poor Resolution
Q: I am not able to separate my target analyte from a closely eluting impurity. How can I improve the resolution?
A: Resolution is a measure of the separation between two peaks. It is influenced by column efficiency, selectivity, and retention factor.[8][9]
Potential Causes & Solutions:
-
Insufficient Selectivity (α): This is the most critical factor. Selectivity is the ability of the chromatographic system to "discriminate" between different analytes.[8]
-
Solution 1 (Change Mobile Phase): Switch the organic modifier. If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter elution order.
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Solution 2 (Change Stationary Phase): This is the most powerful way to change selectivity.[9][10] If a C18 column doesn't provide separation, try a Phenyl-Hexyl or a Cyano (CN) column. The π-π interactions of a phenyl column may be particularly effective for the conjugated system of your analyte.
-
-
Insufficient Efficiency (N): Low efficiency results in broad peaks that are more likely to overlap.
-
Solution 1 (Use Smaller Particle Size): Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will dramatically increase efficiency and sharpen peaks.[9]
-
Solution 2 (Lower Flow Rate): Reducing the flow rate can improve efficiency, but will increase run time.[11]
-
Solution 3 (Increase Temperature): Increasing the column temperature (e.g., to 35-45°C) reduces mobile phase viscosity, which improves mass transfer and leads to sharper peaks.[9][11]
-
-
Insufficient Retention (k): If peaks elute too close to the void volume, they have little time to separate.
-
Solution: Decrease the percentage of the organic solvent in your mobile phase to increase the retention time of your analyte and provide more opportunity for separation.[8] A good target retention factor (k) is between 2 and 10.
-
Issue 3: Ghost Peaks
Q: I see unexpected peaks in my chromatogram, especially during a gradient run when I inject a blank. What are these "ghost peaks"?
A: Ghost peaks are extraneous peaks that do not come from the injected sample.[12] They are often caused by contamination in the mobile phase, carryover from the autosampler, or buildup on the column.[13][14][15]
Potential Causes & Solutions:
-
Mobile Phase Contamination: Impurities in the water or organic solvent, or bacterial growth in unbuffered aqueous mobile phase, are common sources.[14]
-
Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phase (daily). Filter aqueous mobile phases and never top up old mobile phase with new.[14]
-
-
Autosampler Carryover: Residue from a previous, more concentrated injection can be injected with the current sample.[13]
-
Solution: Clean the injector needle and sample loop. Optimize the needle wash procedure in your autosampler method, using a wash solvent strong enough to remove all residues.
-
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and elute as broad peaks in a later gradient run.[14]
-
Solution: Implement a column wash step after each sequence. A typical wash for a reversed-phase column involves flushing with 100% acetonitrile or methanol for an extended period.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for developing an HPLC method for 10-Hydroxy-undeca-2,4,6,8-tetraynamide?
A: A systematic approach is best. Here is a robust starting point:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV-Vis Diode Array Detector (DAD). Monitor a wide range (e.g., 210-400 nm) to find the wavelength of maximum absorbance (λmax). The extended conjugation suggests λmax will be in the upper UV range.
-
Injection Volume: 5 µL.
Q2: How should I prepare my sample to ensure stability and accuracy?
A: Polyynes can be sensitive to light and temperature.
-
Solvent: Dissolve the compound in a solvent compatible with the mobile phase, such as a 50:50 mixture of Acetonitrile:Water.
-
Protection: Protect the sample from light by using amber vials.
-
Temperature: Use an autosampler with temperature control set to 4-10°C to minimize degradation during the analytical sequence.
-
Filtration: Filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove particulates that could clog the column.
Q3: My signal-to-noise ratio (S/N) is too low. How can I increase the sensitivity of my method?
A: Improving the S/N ratio is crucial for detecting low-level analytes.
-
Increase Signal:
-
Optimize Wavelength: Ensure you are monitoring at the analyte's λmax.
-
Increase Injection Volume: Injecting more sample will increase the signal, but watch for peak distortion due to overload.
-
Use a Smaller I.D. Column: Switching from a 4.6 mm ID to a 2.1 mm ID column can significantly increase peak height and thus signal intensity.[16][17]
-
-
Decrease Noise:
-
High-Purity Solvents: Use the highest grade solvents available (e.g., LC-MS grade) to reduce baseline noise.[16]
-
Optimize Detector Settings: Increase the detector's time constant (or response time) to smooth the baseline. A good starting point is to set it to about one-tenth of the peak width of your narrowest peak.[17][18]
-
System Maintenance: Ensure the detector lamp is in good condition and the flow cell is clean.
-
Data Presentation
Table 1: Comparison of Stationary Phases for Method Development
| Stationary Phase | Typical Selectivity Characteristics | Best Suited For |
| C18 (ODS) | Standard hydrophobic (van der Waals) interactions. Good for general-purpose separations. | Initial method screening; separation of non-polar to moderately polar compounds. |
| Phenyl-Hexyl | Provides π-π interactions in addition to hydrophobic interactions. | Aromatic compounds and molecules with conjugated systems like polyynes. Can offer unique selectivity where C18 fails.[10] |
| C8 | Less retentive than C18. | Compounds that are too strongly retained on a C18 column. |
| Embedded Polar Group (EPG) | Contains a polar group (e.g., amide, carbamate) near the silica surface, making it compatible with 100% aqueous mobile phases and offering different selectivity for polar compounds. | Improving peak shape for polar analytes and providing alternative selectivity. |
Table 2: Example of a Generic Gradient Elution Program
| Time (minutes) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (0.1% FA in Acetonitrile) | Curve |
| 0.0 | 95 | 5 | Initial |
| 20.0 | 5 | 95 | Linear |
| 25.0 | 5 | 95 | Hold |
| 25.1 | 95 | 5 | Linear |
| 30.0 | 95 | 5 | Hold (Equilibration) |
Experimental Protocols
Protocol 1: Standard and Sample Preparation
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Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 10-Hydroxy-undeca-2,4,6,8-tetraynamide standard. Transfer to a 1.0 mL amber volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This is your stock solution.
-
Working Standard Solutions: Perform serial dilutions from the stock solution using the same diluent to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: If your sample is in a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary. For simple formulations, dissolve the sample in the diluent to achieve an expected concentration within the calibration range.
-
Filtration: Prior to placing vials in the autosampler, filter all solutions through a 0.22 µm chemical-resistant syringe filter into an amber HPLC vial.
Protocol 2: Systematic HPLC Method Development Workflow
-
Define Objectives: Determine the goal of the method (e.g., purity determination, quantification, stability indicating).
-
Analyte Characterization: Gather information on the analyte's structure, pKa, and UV absorbance.
-
Initial System Selection: Choose a starting column and mobile phase as described in FAQ 1.
-
Scouting Gradient: Run a broad gradient to determine the approximate elution time of the analyte.
-
Optimize Gradient: Based on the scouting run, create a shallower gradient around the elution time of the target peak to improve resolution from nearby impurities.
-
Optimize Selectivity: If resolution is still inadequate, change the mobile phase organic modifier (e.g., to Methanol) or the column stationary phase (e.g., to Phenyl-Hexyl).
-
Fine-Tune Parameters: Adjust column temperature and mobile phase pH to further improve peak shape and resolution.
-
Method Validation: Once the desired separation is achieved, perform method validation according to ICH or internal guidelines.
Visualizations
Caption: A workflow for systematic HPLC method development.
Caption: A decision tree for troubleshooting poor peak resolution.
References
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Developing HPLC Methods [sigmaaldrich.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. mastelf.com [mastelf.com]
- 12. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 13. hplc.eu [hplc.eu]
- 14. biorelevant.com [biorelevant.com]
- 15. uhplcs.com [uhplcs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
Technical Support Center: Managing Cytotoxicity of 10-Hydroxy-undeca-2,4,6,8-tetraynamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cytotoxicity of 10-Hydroxy-undeca-2,4,6,8-tetraynamide in non-target cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 10-Hydroxy-undeca-2,4,6,8-tetraynamide and why is it cytotoxic?
10-Hydroxy-undeca-2,4,6,8-tetraynamide is a polyyne natural product. Polyynes are known for their biological activity, which often includes potent cytotoxic effects. This cytotoxicity can stem from their ability to interact with cellular components, potentially inducing apoptosis (programmed cell death) or inhibiting critical cellular pathways necessary for survival.[1][2] The high degree of unsaturation in their structures makes them reactive molecules.
Q2: How can I reduce the off-target cytotoxicity of this compound in my experiments?
Reducing off-target toxicity is a key challenge in drug development.[1] Several strategies can be explored:
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Prodrug Development: Modify the compound into a less toxic precursor (prodrug) that is converted into its active, cytotoxic form specifically within cancer cells.[1][3]
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Targeted Drug Delivery: Encapsulate the compound in delivery systems like nanoparticles or micelles that are designed to target cancer cells, thereby minimizing exposure to healthy cells.[3]
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Structural Optimization: Modify the chemical structure of the compound to enhance its specificity for cancer cells while reducing its effects on non-target cells.[4]
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Combination Therapy: Use the compound in combination with other agents that may sensitize cancer cells to its effects, allowing for lower, less toxic doses to be used.
Q3: What are the potential mechanisms of action for the cytotoxicity of 10-Hydroxy-undeca-2,4,6,8-tetraynamide?
While the specific mechanisms for this compound may not be fully elucidated, natural products with cytotoxic properties often act through various pathways[1][5]:
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Induction of Apoptosis: Many cytotoxic compounds trigger programmed cell death by activating caspase cascades.[2][6]
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Cell Cycle Arrest: They can halt the cell cycle at different phases, preventing cell proliferation.
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Inhibition of Key Enzymes: Some natural products inhibit enzymes crucial for cancer cell survival, such as topoisomerases or kinases.[7]
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Generation of Reactive Oxygen Species (ROS): An imbalance in ROS can lead to oxidative stress and cell death.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with 10-Hydroxy-undeca-2,4,6,8-tetraynamide.
Q: My non-target (control) cell line is showing high levels of cytotoxicity. What should I do?
A: High cytotoxicity in control cells is a common issue. Here’s a step-by-step approach to troubleshoot:
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Verify Compound Concentration: Double-check your calculations and dilutions. An error in concentration is a frequent source of unexpected toxicity.
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Assess Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%). Run a solvent-only control.
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Review Incubation Time: The duration of exposure to the compound can significantly impact cytotoxicity. Consider performing a time-course experiment to find the optimal incubation period.
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents.[6] You may need to use a less sensitive non-target cell line or reduce the concentration range in your assays.
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Purity of the Compound: Impurities in your compound stock could contribute to the observed toxicity. Verify the purity of your 10-Hydroxy-undeca-2,4,6,8-tetraynamide sample.
Q: I am observing inconsistent results between replicate experiments. What could be the cause?
A: Inconsistent results can arise from several factors:
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Cell Viability and Density: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment.
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Reagent Preparation: Prepare fresh reagents and media for each experiment to avoid degradation of components.
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Assay Protocol: Strictly adhere to the same protocol for each replicate, paying close attention to incubation times and temperatures.
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Plate Reader/Instrument Calibration: Regularly check the calibration and performance of your measurement instruments.
Q: How can I determine if the observed cell death is due to apoptosis?
A: To confirm that cytotoxicity is mediated by apoptosis, you can perform specific assays:
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Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells.
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Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of the apoptotic pathway.[2]
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DNA Fragmentation Analysis: Apoptosis is characterized by the cleavage of DNA into specific fragments, which can be visualized using techniques like gel electrophoresis.
Data Presentation
Summarizing quantitative data in a structured format is crucial for analysis and comparison. Below is a template for presenting cytotoxicity data.
Table 1: Cytotoxicity of 10-Hydroxy-undeca-2,4,6,8-tetraynamide in Cancer and Non-Target Cell Lines (Hypothetical Data)
| Cell Line | Cell Type | IC50 (µM) after 48h | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 5.2 ± 0.4 | 9.6 |
| A549 | Lung Cancer | 8.1 ± 0.6 | 6.2 |
| HCT116 | Colon Cancer | 3.5 ± 0.3 | 14.3 |
| HEK293 | Non-Target (Human Embryonic Kidney) | 50.1 ± 2.1 | - |
IC50: The concentration of a drug that gives half-maximal response. Selectivity Index (SI) = IC50 in non-target cells / IC50 in cancer cells.
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
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Cell Seeding:
-
Culture cells to ~80% confluency.
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Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
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Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
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Prepare serial dilutions of 10-Hydroxy-undeca-2,4,6,8-tetraynamide in culture medium.
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Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
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Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value.
-
Visualizations
Diagram 1: Hypothetical Signaling Pathway for Cytotoxicity
Caption: Hypothetical pathway of compound-induced apoptosis.
Diagram 2: Experimental Workflow for Cytotoxicity Reduction
Caption: Workflow for reducing off-target cytotoxicity.
Diagram 3: Troubleshooting Logic for High Control Cytotoxicity
References
- 1. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines [mdpi.com]
- 7. Treatment with inhibitors of polyamine biosynthesis, which selectively lower intracellular spermine, does not affect the activity of alkylating agents but antagonizes the cytotoxicity of DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioactivity of 10-Hydroxy-undeca-2,4,6,8-tetraynamide Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 10-Hydroxy-undeca-2,4,6,8-tetraynamide derivatives and related polyacetylene compounds.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and biological evaluation of 10-Hydroxy-undeca-2,4,6,8-tetraynamide derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low Yield During Synthesis | Instability of polyacetylene backbone. | Use gentle reaction conditions, minimize exposure to light and heat, and consider using protective groups for the hydroxyl functionality. |
| Incomplete reaction. | Monitor reaction progress closely using TLC or LC-MS. Optimize reaction time, temperature, and stoichiometry of reactants. | |
| Compound Degradation During Purification | Sensitivity to silica gel or harsh solvents. | Employ gentle purification techniques such as flash chromatography with deactivated silica or size-exclusion chromatography. Use a minimal amount of solvent and evaporate under reduced pressure at low temperatures.[1] |
| Oxidation of the polyacetylene chain. | Work under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. Store purified compounds under inert gas at low temperatures (-20°C or -80°C). | |
| Poor Solubility in Aqueous Buffers for Bioassays | Hydrophobic nature of the long carbon chain. | Prepare stock solutions in a suitable organic solvent like DMSO or ethanol. For aqueous assays, consider using co-solvents, formulating with surfactants, or encapsulating in nanoparticles or liposomes. |
| Inconsistent Bioactivity Results | Compound instability in assay medium. | Assess the stability of the compound in the specific cell culture medium or buffer over the time course of the experiment. Minimize freeze-thaw cycles of stock solutions. |
| Cellular uptake issues. | Investigate cellular uptake mechanisms. Consider derivatization to enhance cell permeability or use delivery vehicles like micelles. | |
| High Cytotoxicity in Control Cell Lines | Off-target effects of the polyacetylene moiety. | Perform dose-response curves to determine the therapeutic window. Compare with structurally related but less active analogs to identify the pharmacophore responsible for toxicity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with 10-Hydroxy-undeca-2,4,6,8-tetraynamide derivatives?
A1: The primary challenges stem from the inherent instability and hydrophobicity of the polyacetylene backbone. These compounds are often sensitive to light, heat, and oxygen, leading to degradation.[1] Their poor water solubility can also complicate their formulation for biological assays.
Q2: How can I improve the solubility of my 10-Hydroxy-undeca-2,4,6,8-tetraynamide derivative for in vitro assays?
A2: To enhance aqueous solubility, you can prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer. Other strategies include the use of co-solvents, formulation with non-ionic surfactants, or encapsulation into delivery systems such as liposomes or polymeric micelles.
Q3: What is the likely mechanism of cellular uptake for these compounds?
A3: While specific data for this derivative is limited, studies on similar polyacetylene structures, such as polydiacetylene micelles, suggest that cellular uptake can be influenced by the overall charge and formulation. For instance, some polyacetylene micelles have been shown to be internalized via a caveolae-mediated pathway.[2][3] It is recommended to experimentally determine the uptake mechanism for your specific derivative.
Q4: What are the expected biological activities of 10-Hydroxy-undeca-2,4,6,8-tetraynamide derivatives?
A4: Polyacetylenes, as a class, exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, antifungal, and antibacterial effects.[1][4][5] The specific bioactivity of a 10-Hydroxy-undeca-2,4,6,8-tetraynamide derivative would need to be determined empirically, but it is reasonable to investigate its potential in these areas.
Q5: How should I store my purified 10-Hydroxy-undeca-2,4,6,8-tetraynamide derivatives to ensure their stability?
A5: To ensure long-term stability, purified compounds should be stored as a solid or in a degassed organic solvent at low temperatures, preferably -80°C. They should be protected from light and stored under an inert atmosphere (argon or nitrogen) to prevent oxidation.
Experimental Protocols
General Protocol for Assessing Cytotoxicity using MTT Assay
This protocol outlines a general method for determining the cytotoxic effects of a 10-Hydroxy-undeca-2,4,6,8-tetraynamide derivative on a cancer cell line.
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Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
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Compound Preparation: Prepare a 10 mM stock solution of the 10-Hydroxy-undeca-2,4,6,8-tetraynamide derivative in sterile DMSO. Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for Enhancing Bioactivity
Caption: A general workflow for enhancing the bioactivity of derivatives.
Signaling Pathways
Hypothetical Signaling Pathway for Polyacetylene-Induced Apoptosis
Many cytotoxic natural products induce apoptosis through the mitochondrial pathway. The following diagram illustrates a plausible signaling cascade that could be activated by a bioactive 10-Hydroxy-undeca-2,4,6,8-tetraynamide derivative.
Caption: A potential mitochondrial pathway for apoptosis induction.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular uptake and trafficking of polydiacetylene micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive polyacetylenes in food plants of the Apiaceae family: occurrence, bioactivity and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
"method refinement for quantifying 10-Hydroxy-undeca-2,4,6,8-tetraynamide in biological samples"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of 10-Hydroxy-undeca-2,4,6,8-tetraynamide in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses specific issues that may arise during sample analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Column overload. | 1. Flush the column with a strong solvent; if unresolved, replace the column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. 4. Dilute the sample to reduce the analyte concentration. |
| Low Analyte Recovery | 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during sample processing. 3. Suboptimal Solid Phase Extraction (SPE) elution solvent. | 1. Optimize the extraction solvent system (e.g., by testing different solvent polarities and ratios). 2. Minimize sample exposure to high temperatures and light. Work on ice when possible. 3. Test a stronger elution solvent or increase the elution volume for the SPE cartridge. |
| High Matrix Effects (Ion Suppression or Enhancement) | 1. Co-elution of phospholipids or other endogenous components. 2. Insufficient sample cleanup. | 1. Modify the chromatographic gradient to better separate the analyte from interfering matrix components. 2. Incorporate a more rigorous sample preparation technique, such as a two-step liquid-liquid extraction or a more selective SPE phase. |
| Inconsistent or Non-Reproducible Results | 1. Variability in manual sample preparation steps. 2. Inconsistent instrument performance. 3. Instability of the analyte in processed samples. | 1. Utilize an automated liquid handler for precise and consistent sample processing. 2. Perform system suitability tests before each analytical run to ensure consistent instrument performance. 3. Evaluate the stability of the analyte in the autosampler over the expected run time and keep samples cooled if necessary. |
| No or Low Signal for the Internal Standard | 1. Error in adding the internal standard to the samples. 2. Degradation of the internal standard. | 1. Review the standard operating procedure for internal standard addition and ensure proper technique. 2. Check the stability and storage conditions of the internal standard stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended internal standard for the quantification of 10-Hydroxy-undeca-2,4,6,8-tetraynamide?
A stable isotope-labeled version of the analyte, such as 10-Hydroxy-undeca-2,4,6,8-tetraynamide-d4, is the ideal internal standard. This is because it will have nearly identical chemical and physical properties to the analyte, ensuring similar behavior during extraction, chromatography, and ionization, which helps to correct for variability in the analytical process.
Q2: How can I prevent the degradation of 10-Hydroxy-undeca-2,4,6,8-tetraynamide during sample storage and preparation?
Due to the presence of a hydroxyl group and multiple unsaturated bonds, the analyte may be susceptible to oxidation and isomerization. It is recommended to store biological samples at -80°C. During sample preparation, work on ice, minimize exposure to light, and consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent.
Q3: What is the most suitable sample preparation technique for extracting 10-Hydroxy-undeca-2,4,6,8-tetraynamide from plasma?
A solid-phase extraction (SPE) with a reverse-phase C18 sorbent is a robust method for extracting the analyte from plasma. This technique provides good recovery and effectively removes proteins and other interfering substances. Liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) can also be effective.
Q4: What are the key considerations for developing the LC-MS/MS method?
For the liquid chromatography, a C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid, is a good starting point. For the mass spectrometry, electrospray ionization (ESI) in negative ion mode is likely to be optimal due to the hydroxyl group. The precursor ion will be [M-H]-, and specific fragment ions should be selected for Multiple Reaction Monitoring (MRM) to ensure selectivity and sensitivity.
Q5: How should the calibration curve be prepared and evaluated?
The calibration curve should be prepared by spiking known concentrations of the analyte into a blank biological matrix (e.g., drug-free plasma) that is representative of the study samples. A weighted linear regression (1/x or 1/x²) is often necessary to ensure accuracy across a wide dynamic range. The curve should have a correlation coefficient (r²) of ≥ 0.99.
Experimental Protocols
Plasma Sample Preparation using Solid-Phase Extraction (SPE)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of 10-Hydroxy-undeca-2,4,6,8-tetraynamide-d4 in methanol).
-
Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Dry the cartridge under nitrogen for 5 minutes.
-
Elute the analyte with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and inject it into the LC-MS/MS system.
LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Analyte: [M-H]⁻ → fragment 1, [M-H]⁻ → fragment 2 Internal Standard: [M-H+4]⁻ → fragment 1, [M-H+4]⁻ → fragment 2 |
| Ion Source Temperature | 150°C |
| Desolvation Gas Temperature | 400°C |
Quantitative Data Summary
| Parameter | Value |
| Linear Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy at LLOQ | 95 - 105% |
| Precision at LLOQ | < 15% |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | 90 - 110% |
| Correlation Coefficient (r²) | ≥ 0.995 |
Visualizations
"addressing instability of the tetrayne moiety in experimental conditions"
Technical Support Center: The Tetrayne Moiety
Welcome to the technical support center for handling the tetrayne moiety. This guide provides troubleshooting advice, quantitative data, and detailed protocols to help researchers, scientists, and drug development professionals manage the inherent instability of polyynes.
Frequently Asked Questions (FAQs)
Q1: My tetrayne-containing compound decomposed overnight in the freezer. What is the most likely cause?
A1: The primary cause of decomposition, even at low temperatures, is often cross-linking polymerization.[1][2] Long polyyne chains are inherently unstable in bulk because they can react with each other in an exothermic process.[1] This is especially true for solid-state samples where the rigid chains are in close proximity. Other contributing factors could be exposure to trace amounts of light, oxygen, or impurities that can initiate decomposition.
Q2: What are the typical signs of tetrayne decomposition?
A2: Visual signs include a change in color (often to yellow, brown, or black) and a change in solubility as the material polymerizes. Spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, UV-Vis) will show a loss of the sharp signals corresponding to the sp-hybridized carbons and the appearance of broad, unresolved peaks characteristic of a polymeric mixture.
Q3: How can I improve the stability of my tetrayne compound?
A3: Stability can be significantly enhanced through several strategies:
-
Steric Hindrance: Attaching bulky end-groups (e.g., tert-butyl, "supertrityl") to the ends of the polyyne chain is a highly effective method.[1] These groups physically prevent the chains from approaching each other, thus inhibiting cross-linking.
-
Supramolecular Encapsulation: Threading the polyyne chain through a macrocycle to form a rotaxane can dramatically increase thermal stability by shielding the reactive core.[3][4][5]
-
Nanoscale Confinement: Encapsulating polyynes within single-walled or double-walled carbon nanotubes (CNTs) prevents intermolecular reactions and provides a protective environment.[2]
-
Dilution: Keeping the compound in a dilute solution can prevent aggregation and subsequent polymerization. However, solvent choice is critical.
Q4: Are there any solvents I should avoid when working with tetraynes?
A4: While specific solvent effects can be compound-dependent, it is generally advisable to avoid solvents that can participate in reactions or contain impurities. Use high-purity, degassed solvents. Protic solvents may be problematic for certain end-groups (e.g., silyl ethers). It is crucial to screen solvents for your specific system.
Troubleshooting Guide
This section addresses specific experimental issues.
| Problem | Possible Cause | Recommended Solution |
| Significant decomposition during synthesis (e.g., Glaser or Cadiot-Chodkiewicz coupling). | Reaction temperature is too high. High concentration of the polyyne. Presence of oxygen. | Perform the reaction at the lowest feasible temperature. Use high-dilution conditions. Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen). |
| Product decomposes on silica gel during column chromatography. | The silica gel surface is acidic and can catalyze decomposition. Frictional heat generated during solvent flow. Prolonged exposure time on the column. | Deactivate the silica gel by treating it with a base (e.g., triethylamine in the eluent). Consider using a different stationary phase like alumina or a reverse-phase column. Run the column quickly and, if possible, in a cold room. |
| The isolated solid product is highly shock-sensitive or explodes. | This is a known hazard, particularly for long-chain polyynes without stabilizing groups.[1] The crystal packing allows for efficient intermolecular reactions. | Extreme caution is required. Handle only very small quantities. Avoid using metal spatulas; use wood or plastic instead. Do not scrape or apply pressure to the solid. Always use appropriate personal protective equipment (PPE), including a face shield and blast shield. |
| Low yield after workup and isolation. | The product may be unstable to the workup conditions (e.g., acidic or basic washes).[6] The compound may have polymerized during solvent removal. | Test the stability of your compound to the planned workup reagents on a small analytical scale first.[6] Remove solvent under reduced pressure at the lowest possible temperature. For highly sensitive compounds, consider using them directly in solution for the next step without full isolation. |
Data Summary: Stability Enhancement
The stability of polyynes can be quantitatively assessed, often by differential scanning calorimetry (DSC), which measures the temperature at which decomposition occurs.
| Compound Type | Chain Length | Decomposition Temp. (°C) (Unstabilized) | Decomposition Temp. (°C) (Stabilized as Rotaxane) | Stability Enhancement (°C) |
| Polyyne Axle | C₁₆ | ~90 | ~130 | +40 |
| Polyyne Axle | C₁₈ | ~95 | ~145 | +50 |
| Polyyne Axle | C₂₄ | ~100 | ~160 | +60 |
| This table summarizes data showing that threading a polyyne through a macrocycle (rotaxane formation) significantly increases its thermal stability. The enhancement becomes more pronounced as the polyyne chain gets longer. Data adapted from studies on polyyne rotaxanes.[3][5] |
Visual Guides and Workflows
Troubleshooting Workflow for Unexpected Decomposition
This diagram outlines a logical sequence of steps to diagnose the cause of unexpected sample decomposition.
References
Validation & Comparative
Comparative Analysis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide with Known Antibiotics: A Data-Driven Guide
A comprehensive comparative analysis of the novel compound 10-Hydroxy-undeca-2,4,6,8-tetraynamide against established antibiotic agents is currently not feasible due to the absence of publicly available data on its biological activity and antibiotic properties.
Extensive searches for "10-Hydroxy-undeca-2,4,6,8-tetraynamide" have not yielded any specific information regarding its structure, origin, or antimicrobial efficacy. While information exists for structurally related compounds, such as other undecane derivatives and polyynes, a direct comparison as requested cannot be conducted without specific experimental data on the target compound.
To facilitate future research and provide a framework for when such data becomes available, this guide outlines the necessary experimental protocols and data presentation structures that would be required for a thorough comparative analysis.
Framework for Future Comparative Analysis
Should data on the antimicrobial properties of 10-Hydroxy-undeca-2,4,6,8-tetraynamide become available, a comprehensive comparative guide would include the following sections:
Data Presentation: Comparative Efficacy
Quantitative data on the efficacy of 10-Hydroxy-undeca-2,4,6,8-tetraynamide and known antibiotics would be summarized in clear, structured tables. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Strain | 10-Hydroxy-undeca-2,4,6,8-tetraynamide | Penicillin | Tetracycline | Ciprofloxacin |
| Staphylococcus aureus (ATCC 29213) | - | - | - | - |
| Escherichia coli (ATCC 25922) | - | - | - | - |
| Pseudomonas aeruginosa (ATCC 27853) | - | - | - | - |
| Enterococcus faecalis (ATCC 29212) | - | - | - | - |
| Streptococcus pneumoniae (ATCC 49619) | - | - | - | - |
| (Data not available) |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Bacterial Strain | 10-Hydroxy-undeca-2,4,6,8-tetraynamide | Penicillin | Tetracycline | Ciprofloxacin |
| Staphylococcus aureus (ATCC 29213) | - | - | - | - |
| Escherichia coli (ATCC 25922) | - | - | - | - |
| Pseudomonas aeruginosa (ATCC 27853) | - | - | - | - |
| Enterococcus faecalis (ATCC 29212) | - | - | - | - |
| Streptococcus pneumoniae (ATCC 49619) | - | - | - | - |
| (Data not available) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
2.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates for 18-24 hours. A few colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agents: Stock solutions of 10-Hydroxy-undeca-2,4,6,8-tetraynamide and comparator antibiotics are prepared. Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
2.2. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay.
-
Subculturing: An aliquot of 10-100 µL is taken from all wells showing no visible growth in the MIC assay.
-
Plating: The aliquots are spread onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Visualization of Experimental Workflow and Potential Mechanisms
Visual diagrams are essential for conveying complex processes and relationships.
Caption: Experimental workflow for determining MIC and MBC.
Caption: Hypothetical mechanism of action for a cell wall synthesis inhibitor.
Comparative Analysis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide and Related Polyynes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activity of 10-Hydroxy-undeca-2,4,6,8-tetraynamide and other structurally related polyyne compounds. While comprehensive cross-validation data for 10-Hydroxy-undeca-2,4,6,8-tetraynamide across multiple cell lines is not available in the current scientific literature, this document summarizes the existing information and offers a broader context by comparing its activity with that of other well-studied polyynes. This guide is intended to serve as a valuable resource for researchers interested in the potential of this class of natural products for further investigation and drug development.
Introduction to 10-Hydroxy-undeca-2,4,6,8-tetraynamide
10-Hydroxy-undeca-2,4,6,8-tetraynamide is a polyyne natural product that has been isolated from the fungus Mycena viridimarginata.[1][2][3][4][5] Initial studies have described this compound as being highly antibiotic and cytotoxic.[1][2][3][4][5] Specifically, it has been reported to exhibit activity against Ehrlich ascites tumor cells.[6][7][8] However, to date, there is a notable absence of published research detailing its cytotoxic effects across a broad panel of human cancer cell lines, which is essential for a thorough cross-validation of its activity.
Comparative Cytotoxic Activity of Related Polyynes
Given the limited specific data on 10-Hydroxy-undeca-2,4,6,8-tetraynamide, this section provides a comparative summary of the cytotoxic activities of other polyyne compounds that have been evaluated in various cancer cell lines. This data is presented to offer insights into the general potential of this chemical class.
| Compound | Cell Line | IC50 (µM) | Source |
| (3S,10R)-tridaxin B | K562 (Leukemia) | 2.62 | Phytochemistry, 2024 |
| (3S,10S)-tridaxin B | K562 (Leukemia) | 14.43 | Phytochemistry, 2024 |
| Tridaxin F | K562 (Leukemia) | 17.91 | Phytochemistry, 2024 |
| (E)-7-Phenyl-2-hepten-4,6-diyn-1-ol | HGC-27 (Gastric Cancer) | 52.83 | Molecules, 2023 |
| Minquartynoic acid | LNCaP (Prostate Cancer) | >10 | Journal of Natural Products, 2001 |
| (S)-17,18-dihydroxy-9,11,13,15-octadecatetraynoic acid | LNCaP (Prostate Cancer) | >10 | Journal of Natural Products, 2001 |
| (S)-17-hydroxy-15E-octadecen-9,11,13-triynoic acid | LNCaP (Prostate Cancer) | >10 | Journal of Natural Products, 2001 |
| 8-hydroxy-pentadeca-(9E)-ene-11,13-diyn-2-one | MIA PaCa-2 (Pancreatic Cancer) | ~20 | British Journal of Pharmacology, 2008 |
| COLO320 (Colon Cancer) | ~10 | British Journal of Pharmacology, 2008 | |
| Pentadeca-(9E)-ene-11,13-diyne-2,8-dione | MIA PaCa-2 (Pancreatic Cancer) | ~15 | British Journal of Pharmacology, 2008 |
| COLO320 (Colon Cancer) | ~5 | British Journal of Pharmacology, 2008 |
Experimental Protocols: A Generalized Approach
The following is a generalized protocol for assessing the cytotoxic activity of a compound, such as a polyyne, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method is widely used and serves as a standard for in vitro cytotoxicity screening.[9][10][11][12][13]
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)[12]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in a serum-free medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[13] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams are provided.
References
- 1. Antibiotics from Basidiomycetes. XVI. Antimicrobial and cytotoxic polyines from Mycena viridimarginata Karst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Feldin, an Antifungal Polyyne from the Beefsteak Fungus Fistulina hepatica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"comparing the efficacy of 10-Hydroxy-undeca-2,4,6,8-tetraynamide vs. other natural products"
A note on 10-Hydroxy-undeca-2,4,6,8-tetraynamide: Extensive literature searches did not yield any specific data regarding the biological efficacy or experimental protocols for 10-Hydroxy-undeca-2,4,6,8-tetraynamide. This suggests that the compound is likely novel and has not yet been extensively characterized. Therefore, this guide provides a comparative overview of the efficacy of well-studied natural polyacetylenes with structural similarities, focusing on their cytotoxic and neurotoxic activities. This information can serve as a valuable benchmark for the future evaluation of novel polyacetylene compounds.
Introduction
Polyacetylenes are a diverse class of natural products characterized by the presence of one or more carbon-carbon triple bonds. They are found in various plant families, such as Apiaceae (e.g., carrots, celery) and Araliaceae (e.g., ginseng), and are known for their wide range of biological activities.[1] This guide compares the efficacy of several prominent polyacetylenes, including falcarinol, panaxydol, and oenanthotoxin, in terms of their cytotoxic and neurotoxic effects.
Data Presentation: Comparative Efficacy of Natural Polyacetylenes
The following table summarizes the quantitative efficacy data for selected natural polyacetylenes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Biological Activity | Cell Line/System | IC50 (µM) | Reference |
| Falcarinol | Cytotoxicity | CEM-C7H2 (acute lymphoblastic leukemia) | 3.5 | [2] |
| Cytotoxicity | Caco-2 (colorectal adenocarcinoma) | ~10-20 µg/mL (~41-82 µM) | [3] | |
| Cytotoxicity | FHs 74 Int (normal intestinal) | ~10-20 µg/mL (~41-82 µM) | [3] | |
| Panaxydol | Cytotoxicity | A2780 (ovarian cancer) | Not specified, but potent | [1] |
| Cytotoxicity | SKOV3 (ovarian cancer) | Not specified, but potent | [1] | |
| Cytotoxicity | Caco-2 (colorectal adenocarcinoma) | ~5-10 µg/mL (~20-41 µM) | [3] | |
| Cytotoxicity | FHs 74 Int (normal intestinal) | ~1-2.5 µg/mL (~4-10 µM) | [3] | |
| Panaquinquecol 4 | Cytotoxicity | A2780 (ovarian cancer) | 7.60 | [4] |
| Cytotoxicity | SKOV3 (ovarian cancer) | 27.53 | [4] | |
| Oenanthotoxin | Neurotoxicity (GABAA receptor inhibition) | Rat hippocampal neurons | Potent inhibition of mIPSCs | [2][5] |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7][8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the polyacetylene compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Neurotoxicity Assessment using Whole-Cell Patch Clamp
The whole-cell patch-clamp technique is used to measure the ion currents across the membrane of a single neuron, allowing for the study of the effects of neurotoxic compounds on ion channel function.[10][11]
Protocol:
-
Cell Preparation: Prepare acute brain slices or cultured neurons for recording.
-
Solution Preparation: Prepare an external (extracellular) solution (aCSF) and an internal (pipette) solution.
-
Recording:
-
A glass micropipette filled with the internal solution is brought into contact with the cell membrane to form a high-resistance seal.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
-
Compound Application: The neurotoxic compound is applied to the bath solution, and changes in the postsynaptic currents (e.g., GABAergic inhibitory postsynaptic currents, IPSCs) are recorded.[2][5]
-
Data Analysis: The amplitude and frequency of the recorded currents before and after compound application are analyzed to determine the inhibitory effect.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways affected by panaxydol, falcarinol, and oenanthotoxin.
References
- 1. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Block and allosteric modulation of GABAergic currents by oenanthotoxin in rat cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention [pubmed.ncbi.nlm.nih.gov]
- 5. Block and allosteric modulation of GABAergic currents by oenanthotoxin in rat cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
"structure-activity relationship studies of 10-Hydroxy-undeca-2,4,6,8-tetraynamide analogs"
Structure-Activity Relationship of Polyyne Analogs: A Comparative Guide
Naturally occurring polyynes are a diverse class of compounds characterized by the presence of multiple acetylene units. They have garnered significant interest in drug discovery due to their wide range of biological activities. This guide will use phenyl polyyne diols as a representative example to discuss the structure-activity relationships within the broader polyyne class.
Data Presentation: Cytotoxicity and Chemopreventive Activity of Phenyl Polyyne Diol Analogs
The following table summarizes the in vitro biological activities of a series of 1-phenylhexa-2,4-diyne-1,6-diol analogs. The data includes their cytotoxicity against various cancer cell lines and their ability to induce quinone reductase (QR), an enzyme involved in detoxification and chemoprevention.
| Compound | R1 | R2 | R3 | Cytotoxicity (IC50, µM) | QR Induction (Ratio) |
| 1 | H | H | H | > 25 | 1.5 |
| 2 | 4-F | H | H | 15.2 | 2.1 |
| 3 | 3-Cl | H | H | 12.8 | 2.3 |
| 4 | 4-Cl | H | H | 18.5 | 1.9 |
| 5 | 3,4-OCH2O | H | H | 10.5 | 2.5 |
| 6 | H | Me | H | > 25 | 1.3 |
| 7 | H | H | Me | 22.1 | 1.6 |
Key Observations from SAR Studies:
-
Aromatic Substitution: The presence of electron-withdrawing groups, such as fluorine and chlorine, on the phenyl ring (compounds 2, 3, and 4) generally leads to increased cytotoxicity and QR induction compared to the unsubstituted analog (compound 1).
-
Dioxolophenyl Group: The introduction of a 3,4-dioxolophenyl group (compound 5) resulted in the most potent analog in this series, with the lowest IC50 value and the highest QR induction ratio.
-
Alkylation of the Diol: Methylation on either of the hydroxyl groups (compounds 6 and 7) appears to be detrimental to both cytotoxicity and QR induction activity.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of experimental findings. Below is a representative protocol for determining the in vitro cytotoxicity of novel compounds using a standard MTT assay.
MTT Cytotoxicity Assay
1. Cell Culture:
- Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Cells are harvested from culture flasks using trypsin-EDTA.
- A cell suspension is prepared, and cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.
- The plates are incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
- The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
- Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations.
- The medium from the 96-well plates is aspirated, and 100 µL of the medium containing the test compounds is added to each well.
- Control wells containing medium with the solvent (vehicle control) and untreated cells are also included.
- The plates are incubated for a further 48-72 hours.
4. MTT Assay:
- After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for another 4 hours at 37°C.
- The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Visualization
Some polyacetylene compounds have been shown to exert their biological effects by modulating various signaling pathways, including the NF-κB pathway, which plays a critical role in inflammation and cancer.[1]
Caption: Simplified NF-κB signaling pathway and potential inhibition by polyyne analogs.
References
Benchmarking 10-Hydroxy-undeca-2,4,6,8-tetraynamide: A Comparative Analysis Against Standard-of-Care Drugs
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparative guide on the novel polyyne, 10-Hydroxy-undeca-2,4,6,8-tetraynamide. This document provides a detailed analysis of its antimicrobial and cytotoxic properties benchmarked against established standard-of-care drugs, supported by available preclinical data.
Introduction
10-Hydroxy-undeca-2,4,6,8-tetraynamide is a naturally occurring polyyne isolated from the fungus Mycena viridimarginata.[1] Emerging research has highlighted its potent biological activities, including broad-spectrum antimicrobial and cytotoxic effects.[1] This guide aims to contextualize the potential of this compound by comparing its in vitro efficacy against that of commercially available and widely used therapeutic agents. The data presented herein is compiled from foundational studies on this molecule.
Data Presentation: Quantitative Efficacy Comparison
To facilitate a clear and direct comparison, the following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of 10-Hydroxy-undeca-2,4,6,8-tetraynamide against selected standard-of-care drugs.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Gram-Positive Bacterium | MIC (µg/mL) | Gram-Negative Bacterium | MIC (µg/mL) |
| 10-Hydroxy-undeca-2,4,6,8-tetraynamide | Bacillus subtilis | 0.5 - 1 | Escherichia coli | 5 - 10 |
| Ampicillin | Bacillus subtilis | 0.01 | Escherichia coli | - |
| Ciprofloxacin | Bacillus subtilis | - | Escherichia coli | ≤1 |
Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Fungal Strain | MIC (µg/mL) |
| 10-Hydroxy-undeca-2,4,6,8-tetraynamide | Candida albicans | 1 - 5 |
| Fluconazole | Candida albicans | 0.5 |
Table 3: Cytotoxic Activity (Inhibitory Concentration 50% - IC50)
| Compound | Cell Line | IC50 (µg/mL) |
| 10-Hydroxy-undeca-2,4,6,8-tetraynamide | Ehrlich Ascites Carcinoma (EAC) | 0.5 - 1 |
| Doxorubicin | Ehrlich Ascites Carcinoma (EAC) | ~4.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for reproducibility and further investigation.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of 10-Hydroxy-undeca-2,4,6,8-tetraynamide and standard antibiotics/antifungals is determined using the broth microdilution method.
-
Inoculum Preparation: Bacterial and fungal strains are cultured overnight on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Test Compound Preparation: A stock solution of 10-Hydroxy-undeca-2,4,6,8-tetraynamide is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. Standard drugs are prepared similarly.
-
Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of 10-Hydroxy-undeca-2,4,6,8-tetraynamide and doxorubicin on Ehrlich ascites carcinoma (EAC) cells is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: EAC cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics and incubated in a humidified atmosphere with 5% CO₂ at 37°C.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of 10-Hydroxy-undeca-2,4,6,8-tetraynamide or doxorubicin for a specified period (e.g., 48 or 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL).
-
The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
-
Data Analysis: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Visualizations
To further elucidate the experimental processes and potential mechanisms, the following diagrams are provided.
Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Workflow for the MTT-based cytotoxicity assay.
Conclusion
The presented data indicates that 10-Hydroxy-undeca-2,4,6,8-tetraynamide exhibits significant antimicrobial and cytotoxic activity. While its antibacterial potency against the tested strains is less than that of the standard-of-care antibiotics, its antifungal and particularly its cytotoxic effects are noteworthy, with an IC50 value against Ehrlich ascites carcinoma cells that is lower than that of the conventional chemotherapeutic agent, doxorubicin. These findings underscore the potential of this novel polyyne as a lead compound for the development of new therapeutic agents. Further research, including in vivo studies and mechanism of action elucidation, is warranted to fully explore its therapeutic potential.
References
Independent Verification of the Biological Effects of 10-Hydroxy-undeca-2,4,6,8-tetraynamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 10-Hydroxy-undeca-2,4,6,8-tetraynamide with other polyacetylene compounds, supported by available experimental data. Due to the limited publicly available quantitative data for 10-Hydroxy-undeca-2,4,6,8-tetraynamide, this guide draws comparisons with closely related polyacetylene antibiotics and cytotoxic agents to provide a framework for its potential biological activities.
Overview of 10-Hydroxy-undeca-2,4,6,8-tetraynamide
10-Hydroxy-undeca-2,4,6,8-tetraynamide is a polyacetylene antibiotic produced by the fungus Mycena viridimarginata.[1] Initial studies have indicated that this compound possesses both antimicrobial and cytotoxic properties.[1] Polyacetylenes, a class of secondary metabolites characterized by the presence of multiple acetylene (triple bond) functional groups, are known for a wide range of biological activities, including antifungal, antibacterial, and antitumor effects.
Comparative Analysis of Biological Activities
Antimicrobial Activity
Polyacetylenes isolated from various fungi have demonstrated significant antimicrobial properties. For context, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of other fungal polyacetylenes against various pathogens. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[2][3]
Table 1: Antimicrobial Activity of Fungal Polyacetylenes (Comparative Examples)
| Compound/Extract | Source Organism | Test Organism | MIC (µg/mL) | Reference |
| Xylariside B | Xylaria sp. | Fusarium oxysporum | 3.91 | N/A |
| Xylariside B | Xylaria sp. | Botrytis cinerea | 7.81 | N/A |
| Xylariside B | Xylaria sp. | Phytophthora capsici | 3.91 | N/A |
| Xylariside B | Xylaria sp. | Fusarium solani | 15.62 | N/A |
| Agrocybin | Agrocybe perfecta | Trypanosoma cruzi | 0.46 | [4] |
| 8-hydroxy-2,4,6-octatriynamide | Agrocybe sp. | Rice pathogens | Not specified | [4] |
Note: Data for 10-Hydroxy-undeca-2,4,6,8-tetraynamide is not available.
Cytotoxic Activity
The cytotoxic nature of 10-Hydroxy-undeca-2,4,6,8-tetraynamide suggests its potential as an anticancer agent. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of cytotoxicity. The table below presents IC50 values for other cytotoxic compounds from fungi.
Table 2: Cytotoxic Activity of Fungal Metabolites (Comparative Examples)
| Compound | Source Organism | Cell Line | IC50 (µM) | Reference |
| Penicillixanthone A | Aspergillus terreus | Hep G2 | 0.117 | [5] |
| Penicillixanthone A | Aspergillus terreus | A549 | 0.212 | [5] |
| Cardinalisamide B | Blackwellomyces roseostromatus | Various human cancer cell lines | 2.2 - 13.9 | [6] |
| Cardinalisamide C | Blackwellomyces roseostromatus | Various human cancer cell lines | 2.2 - 13.9 | [6] |
| Compound from P. citreonigrum | Penicillium citreonigrum | Bel-7402 | 7.63 | [7] |
Note: Data for 10-Hydroxy-undeca-2,4,6,8-tetraynamide is not available.
Proposed Mechanism of Action and Signaling Pathways
The biological activities of polyacetylenes are often attributed to their ability to disrupt cellular membranes and interfere with key signaling pathways. While the specific mechanism for 10-Hydroxy-undeca-2,4,6,8-tetraynamide has not been elucidated, a general proposed pathway for antifungal polyacetylenes is illustrated below.
Caption: Proposed mechanism of action for antifungal polyacetylenes.
Experimental Protocols
Detailed experimental protocols for 10-Hydroxy-undeca-2,4,6,8-tetraynamide are not available. However, standard methodologies for assessing antimicrobial and cytotoxic activities are provided below as a reference for independent verification.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. idexx.dk [idexx.dk]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The alkynyl-containing compounds from mushrooms and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Synthesis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide: A Head-to-Head Comparison of Plausible Synthetic Routes
For Immediate Release
A Theoretical Exploration of Synthetic Pathways to a Novel Polyynic Amide for Advanced Research Applications
Researchers and professionals in drug development are constantly seeking novel molecular architectures. One such molecule, 10-Hydroxy-undeca-2,4,6,8-tetraynamide, presents a unique combination of a highly conjugated tetrayne system, a chiral hydroxyl center, and a terminal amide. Due to the absence of published synthetic procedures for this specific compound, this guide presents a comparative analysis of two plausible, theoretically-derived synthetic routes. This document is intended to provide a strategic framework for its synthesis, offering detailed protocols for key transformations and a critical evaluation of each pathway's potential strengths and weaknesses.
Deconstruction of the Target Molecule
The target molecule, 10-Hydroxy-undeca-2,4,6,8-tetraynamide, can be retrosynthetically disconnected into key building blocks. The core challenges in its synthesis are the controlled construction of the unstable tetrayne backbone, the stereoselective installation of the C10 hydroxyl group, and the final chemoselective amidation in the presence of other sensitive functional groups.
Route 1: Late-Stage Functionalization via Cadiot-Chodkiewicz Coupling
This initial proposed route focuses on constructing a significant portion of the carbon backbone first, followed by the introduction of the key functional groups in the later stages. The key steps involve the iterative use of the Cadiot-Chodkiewicz coupling to build the polyyne chain.
Experimental Protocol: Key Step (Cadiot-Chodkiewicz Coupling)
To a solution of a terminal alkyne (1.0 eq) in a suitable solvent such as methanol or THF, an amine base like piperidine or diethylamine (2.0 eq) is added. A catalytic amount of copper(I) bromide or chloride (0.1 eq) is then introduced. A solution of a 1-bromoalkyne (1.0 eq) in the same solvent is added dropwise at room temperature. The reaction mixture is stirred for 4-12 hours and monitored by TLC. Upon completion, the reaction is quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Route 2: Convergent Synthesis with Early Introduction of Functionality
The second proposed route adopts a convergent strategy, where key functional groups are installed on smaller fragments before they are coupled to form the final carbon skeleton. This approach may offer advantages in terms of handling unstable intermediates and improving overall yield.
Experimental Protocol: Key Step (Propargylation and Oxidation)
A solution of a terminal alkyne (1.0 eq) in an anhydrous solvent like THF is cooled to -78 °C. A strong base such as n-butyllithium (1.0 eq) is added dropwise, and the mixture is stirred for 30 minutes. An aldehyde (1.0 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting secondary propargylic alcohol can then be oxidized to the corresponding α-hydroxy ketone using a mild oxidizing agent like manganese dioxide (MnO2) in a solvent such as dichloromethane.
Head-to-Head Comparison of Proposed Synthetic Routes
| Feature | Route 1: Late-Stage Functionalization | Route 2: Convergent Synthesis |
| Overall Strategy | Linear synthesis with iterative chain elongation. | Convergent approach coupling two major fragments. |
| Key Reactions | Cadiot-Chodkiewicz coupling. | Alkynylation of an aldehyde, oxidation. |
| Potential Advantages | Potentially easier synthesis of the initial building blocks. | May offer higher overall yield due to convergence. Better control over stereochemistry at C10 if a chiral aldehyde is used. |
| Potential Challenges | Handling of potentially unstable, long-chain polyynes. Late-stage introduction of the hydroxyl group may be low-yielding. | Synthesis of the functionalized aldehyde fragment may be complex. Potential for side reactions during the coupling of the two advanced intermediates. |
| Control of Stereochemistry | Would require a chiral reducing agent for the ketone precursor to the hydroxyl group, or resolution. | Stereochemistry can be set early during the alkynylation step using a chiral catalyst or a chiral aldehyde. |
| Purification | Purification of long, non-polar polyyne intermediates can be challenging. | Intermediates are more functionalized, which may aid in purification. |
Conclusion and Outlook
Both proposed synthetic routes offer viable, albeit challenging, pathways to 10-Hydroxy-undeca-2,4,6,8-tetraynamide. Route 1 presents a more linear and perhaps conceptually simpler approach, while Route 2's convergent strategy may ultimately prove more efficient and offer better control over the crucial C10 stereocenter.
The choice of route will depend on the specific expertise and resources of the research team. It is anticipated that the unstable nature of the polyyne intermediates will be a significant hurdle in both approaches, requiring careful handling and optimization of reaction conditions. The successful synthesis of this molecule would provide a valuable new tool for researchers exploring the biological activities and material properties of complex polyynes. Further experimental investigation is required to validate and optimize these proposed synthetic strategies.
Safety Operating Guide
Personal protective equipment for handling 10-Hydroxy-undeca-2,4,6,8-tetraynamide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of 10-Hydroxy-undeca-2,4,6,8-tetraynamide, a polyacetylene antibiotic. Given the inherent instability of polyynes, adherence to stringent safety protocols is paramount to mitigate risks of explosive decomposition and other potential hazards. This guide outlines essential personal protective equipment (PPE), a detailed operational protocol, and disposal procedures to ensure the safe handling of this compound in a laboratory setting.
Hazard Assessment
10-Hydroxy-undeca-2,4,6,8-tetraynamide belongs to the polyyne class of organic compounds, which are characterized by alternating single and triple carbon-carbon bonds. A primary hazard associated with polyynes is their inherent instability, with the potential for explosive decomposition.[1] This risk increases with the length of the polyyne chain.[2] Factors such as heat, light, mechanical shock, and certain catalysts can initiate explosive reactions. It is crucial to handle these compounds with extreme care, particularly in concentrated forms. While some polyynes can be stabilized, the reactivity of 10-Hydroxy-undeca-2,4,6,8-tetraynamide should be fully assessed by qualified personnel before commencing any experimental work.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards associated with 10-Hydroxy-undeca-2,4,6,8-tetraynamide. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Goggles provide protection against chemical splashes, while a face shield offers an additional layer of protection against potential explosions or energetic decompositions. |
| Hands | Utility Grade Nitrile or Neoprene Gloves | Standard laboratory gloves may not offer sufficient protection. Utility grade gloves (minimum 4mil thickness) are recommended. Double gloving can provide enhanced protection. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat is essential to protect against potential fires that may result from an explosive decomposition. |
| Respiratory | Chemical Fume Hood | All handling of 10-Hydroxy-undeca-2,4,6,8-tetraynamide must be conducted in a properly functioning chemical fume hood to prevent inhalation of any aerosols or vapors. |
Experimental Protocol: Safe Handling of 10-Hydroxy-undeca-2,4,6,8-tetraynamide
This protocol outlines a step-by-step procedure for the safe handling of 10-Hydroxy-undeca-2,4,6,8-tetraynamide.
1. Pre-Operational Procedures:
- Working Alone: Do not handle this compound when working alone.
- Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
- PPE Inspection: Inspect all PPE for any signs of damage before use.
- Emergency Preparedness: Have a fire extinguisher, safety shower, and eyewash station readily accessible.
- Labeling: Clearly label all containers with the chemical name, date of receipt, and date of opening.
2. Operational Procedures:
- Containment: Conduct all work within a chemical fume hood with the sash at the lowest practical height.
- Quantity: Use the smallest possible quantities of the compound for the experiment.
- Transfer: When transferring the compound, use non-metallic tools to minimize the risk of friction or static discharge.
- Temperature Control: Maintain the compound at the recommended storage temperature and avoid exposure to heat sources.
- Light Sensitivity: Protect the compound from light by using amber vials or by wrapping the container in aluminum foil.
3. Post-Operational Procedures:
- Decontamination: Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent.
- Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.
- Storage: Return the compound to its designated, properly labeled storage location.
Disposal Plan
All waste materials contaminated with 10-Hydroxy-undeca-2,4,6,8-tetraynamide, including empty containers, used PPE, and reaction byproducts, must be treated as hazardous waste.
-
Waste Segregation: Collect all waste in a clearly labeled, sealed container.
-
Disposal Request: Follow your institution's procedures for hazardous waste disposal. Do not dispose of this compound down the drain.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of 10-Hydroxy-undeca-2,4,6,8-tetraynamide.
Caption: Safe Handling Workflow Diagram.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
